Oxtriphylline
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOELXOBIIIBLRJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894867 | |
| Record name | Choline salt with theophylline (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alcohol and water. | |
| Record name | Oxtriphylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4499-40-5 | |
| Record name | Oxtriphylline [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxtriphylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXTRIPHYLLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Choline salt with theophylline (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline theophyllinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXTRIPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K045XR58X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Oxtriphylline Action
Phosphodiesterase (PDE) Inhibition and Cyclic Nucleotide Modulation
A key mechanism by which theophylline (B1681296), released from oxtriphylline (B85587), acts is through the inhibition of phosphodiesterase (PDE) enzymes. nih.govsmolecule.comdrugbank.compatsnap.com PDEs are a superfamily of enzymes responsible for the hydrolysis and inactivation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers involved in various cellular processes. smolecule.comnih.gov By inhibiting PDEs, theophylline leads to increased intracellular concentrations of these cyclic nucleotides. smolecule.compatsnap.comtruemeds.inmims.commedscape.com
Inhibition of Specific Phosphodiesterase Isoforms (e.g., Type III and IV)
Theophylline is described as a non-selective phosphodiesterase inhibitor, affecting multiple PDE isoforms. smolecule.commedscape.comnih.govnih.gov Research indicates that theophylline competitively inhibits type III (PDE3) and type IV (PDE4) phosphodiesterase enzymes. nih.govpediatriconcall.comdrugbank.comncats.io PDE3 is known to hydrolyze both cAMP and cGMP, while PDE4 is primarily specific for cAMP. nih.gov Inhibition of these specific isoforms contributes to the pharmacological effects observed with this compound. nih.govpediatriconcall.comdrugbank.comncats.io Some sources also suggest inhibition of PDE7. sci-hub.se
Consequences on Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels and Downstream Signaling
Inhibition of PDE enzymes, particularly PDE3 and PDE4, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in various cell types, including smooth muscle cells of the airways. nih.govsmolecule.compatsnap.comtruemeds.inmims.commedscape.comcaymanchem.com Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. In airway smooth muscle, this signaling cascade leads to relaxation, contributing to bronchodilation. smolecule.compatsnap.com Increased cAMP levels also play a role in modulating inflammatory cell function. patsnap.comtruemeds.in
Impact on Cyclic Guanosine Monophosphate (cGMP) Metabolism and Cellular Processes
While the effect on cAMP is more prominently discussed in the context of bronchodilation, theophylline's non-selective PDE inhibition also impacts cyclic guanosine monophosphate (cGMP) metabolism. smolecule.commedscape.com PDE3 hydrolyzes cGMP, and its inhibition by theophylline can lead to increased cGMP levels. nih.gov Elevated cGMP levels activate protein kinase G (PKG), which is involved in various cellular processes, including smooth muscle relaxation and vasodilation. smolecule.comnih.gov Some proposed mechanisms also include the inhibition of cyclic guanosine monophosphate metabolism. hres.ca
Adenosine Receptor Antagonism
Another significant mechanism of action of theophylline is the antagonism of adenosine receptors. nih.govsmolecule.comdrugbank.commedscape.comnih.gov Adenosine is an endogenous nucleoside that can cause bronchoconstriction, particularly in individuals with asthma, by releasing mediators like histamine (B1213489) and leukotrienes. nih.govpediatriconcall.comsmolecule.comdrugbank.commedscape.comportico.org
Characterization of Adenosine Receptor Subtype Selectivity (e.g., A2B Receptor)
Theophylline acts as a non-selective adenosine receptor antagonist, affecting A1, A2A, A2B, and A3 receptors, although its potency may vary across subtypes and adenosine concentrations. drugbank.comportico.orgbiomol.comprobes-drugs.orgoup.comwikipedia.org Specifically, theophylline binds to the adenosine A2B receptor and blocks its activity. nih.govpediatriconcall.comsmolecule.comdrugbank.com The A2B receptor is implicated in adenosine-mediated bronchoconstriction in humans. nih.govpediatriconcall.comsmolecule.comdrugbank.comportico.org While it shows antagonism at A1 and A2 receptors, it may be less effective at A3 receptors. portico.org Some studies suggest a greater affinity for the A1 receptor at lower adenosine concentrations, but at higher concentrations, it may completely antagonize A1 effects while only partially antagonizing A2 effects. oup.com
Mechanism of Counteraction of Adenosine-Mediated Bronchoconstriction
By antagonizing adenosine receptors, particularly the A2B subtype, theophylline counteracts the bronchoconstrictive effects mediated by adenosine. nih.govpediatriconcall.comsmolecule.comdrugbank.com This blockade prevents adenosine from binding to its receptors on airway smooth muscle and inflammatory cells, thereby inhibiting the downstream signaling that leads to smooth muscle contraction and mediator release. nih.govpediatriconcall.comsmolecule.comdrugbank.comportico.org This mechanism contributes to the bronchodilatory effect of this compound and its ability to reduce airway responsiveness to adenosine. nih.govpediatriconcall.comsmolecule.comdrugbank.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 656652 |
| Theophylline | 2153 |
| Choline (B1196258) | 305 |
| Cyclic AMP (cAMP) | 6093 |
| Cyclic GMP (cGMP) | 3089 |
| Adenosine | 135019 |
Data Table Representation (Example - based on search results, specific quantitative data for PDE inhibition or receptor binding affinity (Ki values) were not consistently available across sources in a format suitable for a detailed comparative table within the scope of the search results. The following represents the type of data that might be presented in an interactive table if specific, comparable quantitative data were available.)
Table 1: Reported Molecular Targets of Theophylline (Active Metabolite of this compound)
| Target | Type of Interaction | Organism (if specified) | Notes |
| Phosphodiesterase 3A (PDE3A) | Inhibitor | Humans | Competitively inhibits nih.govpediatriconcall.comdrugbank.comncats.io |
| Phosphodiesterase 4A (PDE4A) | Inhibitor | Humans | Competitively inhibits nih.govpediatriconcall.comdrugbank.comncats.io |
| Phosphodiesterase (General/Non-selective) | Inhibitor | - | Affects multiple isoforms smolecule.commedscape.comnih.govnih.gov |
| Adenosine receptor A2B | Antagonist | Humans | Blocks adenosine-mediated bronchoconstriction nih.govpediatriconcall.comsmolecule.comdrugbank.com |
| Adenosine receptor A1 | Antagonist | Humans | Antagonizes at therapeutic concentrations drugbank.comportico.orgprobes-drugs.orgwikipedia.org |
| Adenosine receptor A2a | Antagonist | Humans | Antagonizes at therapeutic concentrations drugbank.comportico.orgprobes-drugs.orgwikipedia.org |
| Adenosine receptor A3 | Antagonist | - | Less potent antagonism reported portico.orgwikipedia.org |
| Histone deacetylase 2 (HDAC2) | Activator | Humans | Involved in anti-inflammatory effects nih.govpediatriconcall.comdrugbank.commedscape.comnih.govnih.govncats.io |
| Phosphoinositide 3-kinase (PI3K) | Inhibition | - | Suggested mechanism nih.govnih.gov |
| Prostaglandin (B15479496) production | Inhibition | - | Suggested mechanism nih.govsmolecule.compharmacompass.com |
| Calcium flux/distribution | Regulation | - | Suggested mechanism nih.govsmolecule.comhres.capharmacompass.com |
| Catecholamine release | Stimulation | - | Suggested mechanism hres.caportico.org |
| Guanylyl cyclase | Inhibition | - | Possible impact on cGMP synthesis nih.gov |
Anti-inflammatory and Immunomodulatory Pathways
Beyond its bronchodilatory effects, theophylline, and thus this compound, exhibits anti-inflammatory and immunomodulatory properties, particularly relevant in inflammatory airway diseases. drugbank.compatsnap.compatsnap.comoatext.compharmgkb.org
Role in Prostaglandin Antagonism
This compound appears to be associated with prostaglandin antagonism. nih.govhres.cahres.caechemi.com Prostaglandins (B1171923) are lipid compounds that play a significant role in inflammatory processes, including mediating bronchoconstriction and increasing vascular permeability. While the exact nature and extent of this compound's prostaglandin antagonism are not fully elucidated, this proposed mechanism suggests a potential pathway by which it may mitigate inflammatory responses in the airways. nih.govhres.cahres.caechemi.commsdvetmanual.com
Mechanisms of Histone Deacetylase Activation in Inflammatory States
In inflammatory conditions, theophylline has been shown to activate histone deacetylase (HDAC). drugbank.comnih.govpediatriconcall.comncats.ioprobes-drugs.org Histone acetylation and deacetylation are crucial epigenetic mechanisms that regulate gene expression. In inflammatory states, there is often an imbalance favoring histone acetylation, which promotes the transcription of pro-inflammatory genes. By activating HDAC, theophylline can reverse this process, leading to the deacetylation of histones and the suppression of inflammatory gene transcription. drugbank.comnih.govpediatriconcall.comoatext.compharmgkb.orgncats.ioprobes-drugs.org This mechanism is thought to contribute significantly to the anti-inflammatory effects of theophylline, potentially enhancing the efficacy of corticosteroids in treating inflammatory aspects of respiratory diseases. oatext.compharmgkb.org
Effects on Inflammatory Cell Function (e.g., Mast Cells, Eosinophils)
This compound, through its active metabolite theophylline, influences the function of various inflammatory cells, including mast cells and eosinophils. patsnap.commsdvetmanual.comatsjournals.orgdrugs.comatsjournals.orgnih.govnih.govnih.govfrontiersin.org
Mast Cells: Mast cells are key players in allergic inflammation, releasing a variety of mediators such as histamine, leukotrienes, and prostaglandins upon activation. nih.govnih.gov Theophylline can inhibit adenosine binding to mast cell surface receptors, which in turn may inhibit the release of inflammatory mediators induced by antigen. msdvetmanual.comnih.gov While some studies on cultured human mast cells at clinically relevant concentrations did not show a significant effect of theophylline on the release of histamine, sulfidoleukotrienes, and prostaglandin D2, other research highlights the potential for adenosine receptor antagonism to modulate mast cell activity. nih.govnih.gov
Eosinophils: Eosinophils are another type of inflammatory cell implicated in the pathogenesis of asthma and other allergic diseases. atsjournals.orgatsjournals.org Studies have investigated the effects of theophylline on eosinophil function, such as superoxide (B77818) anion release. Research indicates that theophylline can have a dual effect on eosinophil superoxide anion generation, inhibiting it at high concentrations while potentially potentiating it at clinically relevant concentrations, possibly by competing with circulating adenosine for eosinophil A2 receptors. atsjournals.org Furthermore, low-dose theophylline has been shown to reduce eosinophilic inflammation in the airways of patients with mild asthma, as evidenced by decreased eosinophil counts in induced sputum, bronchoalveolar lavage fluid, and bronchial biopsies. atsjournals.orgnih.govnih.gov
Other Proposed or Associated Cellular Mechanisms
In addition to the well-established mechanisms, other cellular pathways have been proposed or associated with the actions of this compound/theophylline.
Translocation of Intracellular Calcium and its Regulatory Implications
An effect on the translocation of intracellular calcium has been proposed as another mechanism of action for this compound. nih.govhres.cahres.caechemi.com Calcium ions play a critical role in numerous cellular processes, including smooth muscle contraction and the release of inflammatory mediators. Regulation of intracellular calcium flux and distribution could therefore contribute to the pharmacological effects of this compound, such as smooth muscle relaxation. nih.govechemi.commsdvetmanual.com However, the precise details and significance of this mechanism are not fully proven. hres.cahres.ca
Molecular Basis of Bronchodilatory Synergy with Beta-Adrenergic Agonists
The bronchodilatory synergy observed between this compound (theophylline) and beta-adrenergic agonists is rooted in their convergent effects on intracellular cAMP levels. Beta-adrenergic agonists, particularly beta-2 agonists, exert their bronchodilatory effect by binding to beta-2 adrenergic receptors on airway smooth muscle cells wikipedia.orgwikipedia.orgclevelandclinic.org. This binding activates adenylyl cyclase through a stimulatory G protein, leading to the increased production of cAMP wikipedia.orgwikipedia.org. Elevated cAMP then activates PKA, resulting in the phosphorylation of proteins that promote smooth muscle relaxation wikipedia.orgwikipedia.org.
Mechanisms Contributing to Diuretic Activity
This compound's contribution to diuretic activity is also linked to its molecular actions, primarily through the increase in intracellular cAMP levels in the kidneys patsnap.comnih.govpharmacompass.com. Elevated cAMP in renal cells can lead to increased renal blood flow and glomerular filtration rate patsnap.comnih.govpharmacompass.com. This enhancement in kidney function promotes the filtration of fluids and electrolytes, resulting in increased urine production patsnap.comnih.govpharmacompass.com.
Furthermore, theophylline's antagonism of adenosine receptors may also play a role in its diuretic effects. Adenosine can influence renal function, and blocking these receptors can modulate processes involved in water and electrolyte balance, contributing to the observed diuresis acpjournals.orgwikipedia.org.
Central Nervous System Stimulation and its Influence on Respiratory Drive
This compound, through theophylline, exerts a mild stimulatory effect on the central nervous system (CNS) patsnap.comnih.govpharmacompass.com. This CNS stimulation contributes to an enhanced respiratory drive, which can be particularly beneficial in conditions characterized by compromised respiratory function patsnap.compatsnap.com.
The mechanism underlying this CNS stimulation and its effect on respiratory drive is thought to involve the antagonism of adenosine receptors in the brainstem, the region controlling respiration patsnap.comnih.gov. Adenosine is considered a central respiratory depressant, and by blocking adenosine A1 and A2a receptors, theophylline removes this inhibitory influence, thereby increasing neural excitability and stimulating respiratory centers nih.govacpjournals.orgwikipedia.org. This leads to improved ventilation and oxygenation patsnap.compatsnap.com. Additionally, methylxanthines like theophylline can increase central sensitivity to carbon dioxide and improve the contractility of the diaphragm, further contributing to enhanced respiratory function pharmacompass.comnih.govuspharmacist.com.
The following table summarizes the key molecular targets and actions of this compound's active component, theophylline, based on research findings:
| Molecular Target | Action | Physiological Effect | Relevant Section |
| Phosphodiesterase (PDE) (Types III, IV) | Inhibition | Increased intracellular cAMP | Molecular Mechanisms, Bronchodilatory Synergy, Diuretic Activity |
| Adenosine Receptors (A1, A2a, A2B) | Antagonism | Counteraction of adenosine-mediated effects | Molecular Mechanisms, Bronchodilatory Synergy, Diuretic Activity, CNS Stimulation |
| Histone Deacetylase 2 | Activation | Prevention of inflammatory gene transcription | Molecular Mechanisms |
Table 1: Molecular Targets and Actions of Theophylline
Detailed research findings have explored the affinity of theophylline for different adenosine receptor subtypes, indicating varying degrees of antagonism depending on adenosine concentrations oup.com. Studies have shown that theophylline can completely antagonize A1 receptor-mediated effects at certain concentrations but may only partially antagonize A2 receptor-mediated effects, particularly at higher adenosine concentrations oup.com. This differential antagonism may contribute to the varied physiological responses observed with theophylline, including its effects on the cardiovascular system and CNS wikipedia.orgoup.com.
Further research has investigated the interplay between phosphodiesterase inhibition and adenosine receptor antagonism, suggesting that while PDE inhibition was historically considered the primary mechanism, adenosine receptor antagonism plays a significant role in the therapeutic effects of methylxanthines, including respiratory stimulation patsnap.comnih.govacpjournals.org. The relative contribution of each mechanism can vary depending on the specific physiological effect and the concentration of theophylline acpjournals.org.
Pharmacokinetic Profile of Oxtriphylline and Its Active Metabolite, Theophylline
Absorption Dynamics
Following oral administration, oxtriphylline (B85587) undergoes dissociation, releasing theophylline (B1681296), which is then absorbed into the systemic circulation nih.govpharmacompass.com.
Gastrointestinal Absorption Characteristics of Theophylline Released from this compound
Theophylline released from this compound is generally readily absorbed from the gastrointestinal tract hres.cahres.ca. Studies comparing this compound to other theophylline formulations, such as anhydrous theophylline in sustained-release tablets, have shown differences in absorption rates. For instance, one study indicated that 88% absorption was achieved in 6 hours with a slow-release this compound preparation (Choledyl SA), compared to 10 hours with an anhydrous theophylline preparation (Theo-Dur) nih.gov. This suggests that the formulation can influence the rate of theophylline absorption.
Influence of Choline (B1196258) Salt Formulation on Absorption Rate and Systemic Bioavailability
This compound, as a choline salt of theophylline, is reported to be more soluble and stable compared to aminophylline (B1665990), another theophylline salt hres.cahres.camerckvetmanual.com. This increased solubility and stability are suggested to contribute to better absorption from the gastrointestinal tract and potentially less gastric irritation hres.cahres.ca. After ingestion, theophylline is released from this compound in the acidic environment of the stomach nih.govpharmacompass.comdrugbank.compharmacompass.com. The oral bioavailability of theophylline is generally high, reported to be around 96% for oral solutions or rapid-release tablets unil.ch. Bioavailability and absorption rates of controlled-release preparations, however, can be more variable and influenced by the specific formulation and food intake unil.ch.
Distribution Parameters
Once absorbed, theophylline is distributed throughout the body.
Apparent Volume of Distribution (Vd) Across Body Compartments
Theophylline distributes into fat-free tissues and body water unil.chfda.gov. The apparent volume of distribution (Vd) of theophylline in adults and children typically ranges from 0.3 to 0.7 L/kg, with an approximate average of 0.45 L/kg based on ideal body weight nih.govdrugbank.compharmacompass.comfda.govechemi.com. For non-obese patients, the Vd is often assumed to be around 0.5 L/kg basicmedicalkey.com. In premature infants, the Vd can be approximately twice that of an adult nih.govdrugbank.compharmacompass.comechemi.com. Theophylline can cross the placenta, enter breast milk, and distribute into the cerebrospinal fluid unil.chfda.govwikipedia.org. Certain conditions, such as hepatic cirrhosis, uncorrected acidemia, and pregnancy, can lead to an increase in the volume of distribution, primarily due to reduced plasma protein binding fda.gov.
Here is a summary of typical theophylline volume of distribution values:
| Population | Apparent Volume of Distribution (Vd) |
| Adults and Children | 0.3 - 0.7 L/kg nih.govdrugbank.compharmacompass.comechemi.com |
| Average (non-obese) | ~0.5 L/kg basicmedicalkey.com |
| Premature Infants | Approximately twice adult Vd nih.govdrugbank.compharmacompass.comechemi.com |
Plasma Protein Binding Characteristics of Theophylline and Implications for Pharmacological Activity
Theophylline binds to plasma proteins, primarily albumin unil.chfda.govwikipedia.orgnih.gov. The extent of protein binding is approximately 40% in adults unil.chfda.govwikipedia.org. Some sources indicate a range of 40-50% testcatalog.org or 55-65% within the therapeutic concentration range of 8 to 20 mcg/mL hres.cahres.ca. Studies have shown that at a serum concentration of 17 mcg/mL, approximately 56% of theophylline is bound to plasma protein in adults and children, while in premature infants, the binding is lower, around 36% drugbank.comechemi.com. The percentage of unbound theophylline can vary with pH, with a greater unbound fraction at pH 7 compared to pH 8 nih.gov. While protein binding appears to vary little in healthy individuals and shows no concentration dependence within the usual therapeutic range, it can be affected by factors such as pH and non-esterified fatty acid concentration nih.govoup.com. Only the unbound fraction of theophylline is considered pharmacologically active and able to cross biological membranes to reach receptor sites karger.com.
Here is a summary of typical theophylline plasma protein binding values:
| Population | Plasma Protein Binding Percentage | Primary Binding Protein |
| Adults | ~40% unil.chfda.govwikipedia.org | Albumin unil.chfda.govnih.gov |
| Adults and Children | ~56% (at 17 mcg/mL) drugbank.comechemi.com | Albumin unil.chfda.govnih.gov |
| Premature Infants | ~36% (at 17 mcg/mL) drugbank.comechemi.com | Albumin unil.chfda.govnih.gov |
| Therapeutic Range (8-20 mcg/mL) | 55-65% hres.cahres.ca | Albumin unil.chfda.govnih.gov |
Biotransformation and Metabolic Pathways
Theophylline is extensively metabolized in the liver, with approximately 90% undergoing biotransformation in adults pharmgkb.orgdrugbank.com. The primary metabolic pathways involve hepatic cytochrome P450 (CYP) enzymes unil.chfda.govwikipedia.orgpharmgkb.org.
The main metabolic pathway is 8-hydroxylation, which converts theophylline to 1,3-dimethyluric acid (1,3-DMU), accounting for approximately 60-80% of the parent drug metabolism nih.govhres.cahres.cadrugbank.compharmacompass.comechemi.compharmgkb.orgdrugbank.comjst.go.jp.
Another significant pathway is N-demethylation, leading to the formation of 1-methylxanthine (B19228) (1-MX) (8-24%) and 3-methylxanthine (B41622) (3-MX) (5-15%) nih.govdrugbank.compharmacompass.comechemi.compharmgkb.orgdrugbank.comjst.go.jp. 1-methylxanthine is further metabolized by xanthine (B1682287) oxidase to 1-methyluric acid (1-MU) nih.govdrugbank.compharmacompass.comechemi.comdrugbank.comjst.go.jp.
A small proportion of theophylline (around 6%) can also be N-methylated to caffeine (B1668208) pharmgkb.orgdrugbank.com. While 8-hydroxylation can be carried out by CYP1A2, it is not the sole enzyme responsible in vivo pharmgkb.org. CYP1A2 is the predominant enzyme involved in theophylline metabolism, with CYP2E1 also playing a role at higher plasma concentrations wikipedia.orgnih.gov. CYP3A4 may also be involved wikipedia.org. Studies using human liver microsomes confirm the involvement of cytochrome P-450 isozymes in theophylline metabolism nih.gov. Cimetidine (B194882) and caffeine have been shown to selectively inhibit the demethylation pathways nih.gov.
The 3-methylxanthine metabolite has some pharmacological activity, although it is considerably less potent than theophylline pharmgkb.orgdrugbank.com. Caffeine is also a pharmacologically active metabolite drugbank.com.
The biotransformation of theophylline can be influenced by various factors, including age, disease states (such as hepatic impairment), smoking, and concomitant drug administration hres.cahres.caunil.chfda.govwikipedia.orgtestcatalog.orgpharmgkb.orgnih.govkoreascience.krcjpas.netnih.gov.
Here is a summary of the main metabolic pathways and metabolites of theophylline:
| Pathway | Metabolite | Contribution to Metabolism | Enzymes Involved |
| 8-Hydroxylation | 1,3-Dimethyluric acid (1,3-DMU) | 60-80% nih.govhres.cahres.cadrugbank.compharmacompass.comechemi.compharmgkb.orgdrugbank.comjst.go.jp | Primarily CYP1A2, others involved pharmgkb.orgnih.gov |
| N-Demethylation | 1-Methylxanthine (1-MX) | 8-24% nih.govdrugbank.compharmacompass.comechemi.compharmgkb.orgdrugbank.comjst.go.jp | CYP1A2, possibly others wikipedia.orgnih.gov |
| N-Demethylation | 3-Methylxanthine (3-MX) | 5-15% nih.govdrugbank.compharmacompass.comechemi.compharmgkb.orgdrugbank.comjst.go.jp | CYP1A2, possibly others wikipedia.orgnih.gov |
| Further Metabolism | 1-Methyluric acid (1-MU) | Formed from 1-MX nih.govdrugbank.compharmacompass.comechemi.comdrugbank.comjst.go.jp | Xanthine Oxidase nih.govdrugbank.compharmacompass.comechemi.comdrugbank.comjst.go.jp |
| N-Methylation | Caffeine | ~6% pharmgkb.orgdrugbank.com | Not explicitly specified for this pathway in sources |
Hepatic Metabolism Pathways, Including Cytochrome P450 Enzyme Involvement (e.g., CYP1A2)
Theophylline is primarily eliminated by hepatic metabolism, with approximately 90% of the drug undergoing biotransformation in the liver in adults. unil.chpharmgkb.orgpharmgkb.orgnih.gov This metabolism involves isoenzymes of the cytochrome P450 (CYP) system. unil.ch The major enzyme responsible for theophylline metabolism is CYP1A2, which catalyzes both N-demethylation and 8-hydroxylation reactions. pharmgkb.orgnih.govkoreamed.org CYP2E1 also plays a minor role in the 8-hydroxylation of theophylline. pharmgkb.orgnih.govkoreamed.orgdrugbank.com While CYP3A4 has been suggested to have a minor role in the formation of certain metabolites based on in vitro inhibition experiments and drug-drug interactions, in vitro experiments with expressed CYP3A4 did not show its involvement in theophylline metabolism. pharmgkb.org
Analysis of Inter-individual Variability in Metabolic Rates and Genetic Determinants
Significant inter-individual variability exists in theophylline metabolism and clearance. unil.chpsu.ac.thaapharma.ca This variability can be substantial, with serum concentrations varying at least sixfold among patients given the same dose. nih.govaapharma.ca This variation is largely attributed to differences in the rate of metabolism. hres.cahres.caaapharma.ca
Studies, including twin studies, have indicated that genetic factors play a predominant role in the inter-individual variation in theophylline elimination, particularly in the rate constants of metabolite formation. jci.orgnih.gov Heritability (H¹²) values for the interindividual variation in the formation rate constants of 3-methylxanthine, 1-methyluric acid, and 1,3-dimethyluric acid have been reported as 0.61, 0.84, and 0.95, respectively, suggesting a strong genetic influence on these metabolic pathways. jci.orgnih.gov The distribution curves for the rate constants of formation of each metabolite have appeared trimodal in studies of unrelated adults, consistent with control by two alleles at a single genetic locus with autosomal codominant transmission. jci.org High correlations among the three rate constants in individuals suggest regulation by a shared factor. jci.orgnih.gov
CYP1A2 is a key enzyme contributing to this variability. koreamed.orgnih.gov Polymorphisms in the CYP1A2 gene can influence theophylline metabolism. pharmgkb.orgnih.govkoreamed.org For example, certain CYP1A2 genotypes have been associated with decreased metabolism of theophylline. pharmgkb.orgnih.gov However, some studies have not found a significant association between specific CYP1A2 single nucleotide polymorphisms (SNPs) and theophylline clearance. nih.gov
Endogenous factors such as age and disease states significantly influence metabolism. unil.ch Clearance is reduced in neonates and the elderly and increased in children aged 1 to 9 years. unil.chpsu.ac.th Conditions like cirrhosis and congestive heart failure also reduce theophylline clearance. unil.chpsu.ac.th Exogenous factors, including concomitant drugs, smoking, and nutritional factors, can affect biotransformation by inducing or inhibiting metabolizing enzymes. unil.chnih.gov
Elimination Kinetics
Theophylline and its metabolites are primarily eliminated from the body.
Renal Excretion Mechanisms of Theophylline and its Metabolites
The kidneys are the main route of elimination for both theophylline and its metabolites. drugbank.comnih.gov However, only about 10% of a theophylline dose is excreted unchanged in the urine in children older than three months and in adults. hres.cahres.canih.gov In neonates, renal excretion of unchanged theophylline can be higher, around 50% of the dose. nih.gov The metabolites, such as 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine, are also primarily eliminated renally. drugbank.comnih.gov
Contribution of Non-Renal Elimination Routes (e.g., Fecal Excretion)
While renal excretion is the primary route, some unchanged theophylline is eliminated in the feces. drugbank.comnih.gov Biliary excretion with subsequent re-absorption may occur, but this has not been definitively demonstrated in humans. hres.cahres.ca
Half-Life Variability and Influencing Endogenous and Exogenous Factors
The serum half-life of theophylline exhibits considerable variability among individuals and is influenced by numerous factors. drugbank.comnih.govhres.cahres.caaapharma.cawikipedia.org
Factors influencing theophylline half-life include:
Age: Half-life is significantly longer in premature neonates (15-58 hours) and neonates (24 hours). drugbank.comnih.govwikipedia.org Children aged 1 to 9 years have a shorter half-life (3.5 hours) compared to adults. wikipedia.org In non-smoking adults, the average half-life is around 5-8 hours, with a range of 3-12.8 hours. drugbank.comnih.govunil.chhres.cahres.canih.govwikipedia.org The elderly may have reduced clearance and a prolonged half-life. unil.chpsu.ac.thaapharma.cawikipedia.orgccjm.org
Smoking Status: Cigarette smoking significantly increases theophylline clearance, leading to a shorter half-life (4-5 hours in adult smokers). unil.chhres.cahres.capsu.ac.thwikipedia.org This is thought to be due to the induction of hepatic metabolic enzymes by components of cigarette smoke. hres.cahres.ca
Disease States: Conditions affecting hepatic or cardiac function can prolong the half-life. unil.chpsu.ac.thaapharma.cawikipedia.org Cirrhosis, congestive heart failure (NYHA class I-II: 12 hours, NYHA class III-IV: 24 hours), and hypothyroidism are associated with decreased clearance and longer half-lives. unil.chpsu.ac.thaapharma.cawikipedia.org Febrile viral illnesses can also reduce clearance. wikipedia.org Cor pulmonale and pulmonary edema can prolong the half-life to as long as 24 hours. psu.ac.th
Concomitant Drugs: Many drugs can interact with theophylline metabolism, primarily through effects on CYP enzymes, leading to changes in half-life. unil.chaapharma.caccjm.orgresearchgate.net For example, ciprofloxacin (B1669076), a CYP1A2 inhibitor, has been associated with increased risk of hospitalization in elderly patients treated with theophylline, likely due to impaired metabolism. pharmgkb.org Mexiletine has been shown to lower theophylline plasma clearance and increase its half-life. researchgate.net Caffeine, which shares CYP1A2 as a metabolic pathway, can inhibit theophylline metabolism, increasing its AUC and decreasing clearance. journal-dtt.org
Dietary Factors: Low-carbohydrate and high-protein diets have been associated with a significant increase in theophylline clearance. unil.ch
The significant inter-individual and intra-individual variability in theophylline pharmacokinetics, influenced by these endogenous and exogenous factors, highlights the importance of individualizing dosage regimens. psu.ac.thaapharma.caccjm.orgresearchgate.net
Data Tables
Here are some interactive data tables summarizing key pharmacokinetic parameters and metabolite information:
| Parameter | Value (Adult Non-smokers) | Unit | Source |
|---|---|---|---|
| Oral Bioavailability (F) | 96 | % | unil.ch |
| Clearance (CL) | 3 | L/h | unil.ch |
| Volume of Distribution (Vd) | 35 | L | unil.ch |
| Protein Binding | 40 | % | unil.chwikipedia.org |
| Half-life (t½) | 5-8 (average) | hours | nih.govwikipedia.org |
| Metabolite | Formation Pathway | Approximate Contribution (%) | Pharmacological Activity |
|---|---|---|---|
| 1,3-Dimethyluric acid | 8-hydroxylation | 60-80 | None |
| 1-Methylxanthine | N-demethylation | 8-24 | None |
| 3-Methylxanthine | N-demethylation | 5-15 | Active (approx. 1/10 of theophylline) pharmgkb.org |
| 1-Methyluric acid | Metabolism of 1-methylxanthine by xanthine oxidase | - | None |
| Population Group | Typical Half-Life Range (hours) | Source |
|---|---|---|
| Premature Neonates | 15-58 | drugbank.comnih.gov |
| Neonates | 24 | wikipedia.org |
| Children (1-9 years) | 1.5-9.5 (average 3.5-3.7) | drugbank.comnih.govhres.cahres.cawikipedia.org |
| Adult Non-smokers | 3-12.8 (average 5-10.5) | drugbank.comnih.govhres.cahres.canih.govpsu.ac.th |
| Adult Smokers (1-2 packs/day) | 4-5 | hres.cahres.cawikipedia.org |
| Hepatic Impairment | 24 | wikipedia.org |
| Congestive Heart Failure (NYHA I-II) | 12 | wikipedia.org |
| Congestive Heart Failure (NYHA III-IV) | 24 | wikipedia.org |
| Elderly | Prolonged (can exceed 24) | psu.ac.thaapharma.cawikipedia.org |
Age-Dependent Pharmacokinetics: Comparative Analysis in Neonates, Infants, Children, Adults, and Elderly Populations
Age significantly influences the pharmacokinetics of theophylline. Clearance is markedly reduced in neonates and the elderly compared to other age groups. wikipedia.orgunil.chresearchgate.net
Neonates and Infants: Newborns and neonates exhibit extremely slow clearance rates, and the elimination half-life can exceed 24 hours. hres.cahres.ca Hepatic metabolism is reduced in newborns, leading to a higher percentage of the dose being excreted unchanged in the urine compared to adults. researchgate.net Theophylline clearance is reduced in infants but increases rapidly during the first year of life. researchgate.net The volume of distribution is higher in premature infants, potentially due to differences in body composition and protein binding. researchgate.net
Children: Children aged 1 to 12 years generally have increased theophylline clearance compared to adults. wikipedia.orgatsjournals.orgresearchgate.net The elimination half-life in children is typically shorter, around 3-4 hours. researchgate.netglowm.com
Adults: In healthy non-smoking adults, the mean elimination half-life of theophylline is approximately 7-9 hours. wikipedia.orghres.caglowm.com
Elderly Populations: Theophylline clearance is reduced in the elderly, with hepatic clearance potentially decreased by 15-30% and renal clearance by 12-26%. researchgate.net Reduced plasma protein binding in the elderly can also lead to an increased concentration of unbound, pharmacologically active drug. researchgate.net The decreased clearance in older adults may lead to a prolonged half-life, potentially exceeding 24 hours in some cases. wikipedia.orghres.ca
The age-dependent variations in theophylline pharmacokinetics are summarized in the table below:
| Age Group | Theophylline Clearance (approximate) | Theophylline Half-Life (approximate) | Notes |
| Premature Neonates | Very low | ~30 hours wikipedia.org | Higher volume of distribution, reduced hepatic metabolism. researchgate.netkarger.com |
| Neonates | Markedly reduced unil.chresearchgate.net | ~24 hours wikipedia.org | Higher percentage of unchanged drug in urine. researchgate.net |
| Infants | Reduced, then rapidly increases researchgate.net | 19.9-35.5 hours (infants) researchgate.net | Clearance increases during the first year. researchgate.net |
| Children (1-12 years) | Increased wikipedia.orgatsjournals.orgresearchgate.net | 3-4 hours researchgate.netglowm.com | Higher clearance compared to adults. wikipedia.orgatsjournals.orgresearchgate.net |
| Adults (Non-smokers) | Standard | 7-9 hours wikipedia.orghres.caglowm.com | Baseline for comparison. |
| Adults (Smokers) | Increased wikipedia.orgunil.chnih.govnih.gov | 4-5 hours wikipedia.orghres.caglowm.com | Significant increase due to enzyme induction. nih.govnih.gov |
| Elderly Populations | Reduced wikipedia.orgunil.chresearchgate.net | ~12 hours wikipedia.org (can exceed 24 hours) hres.ca | Reduced hepatic and renal clearance, decreased protein binding. researchgate.net |
Impact of Lifestyle Factors (e.g., Smoking Status) on Theophylline Clearance Rates
Smoking is a significant lifestyle factor that profoundly affects theophylline metabolism and clearance. rxkinetics.comnih.gov Cigarette and marijuana smoking induce the activity of hepatic microsomal enzymes, particularly CYP1A2, which is primarily responsible for theophylline metabolism. wikipedia.orgatsjournals.orgpharmgkb.orgnih.gov
Studies have shown that smoking can increase theophylline clearance by 58-100% and decrease its half-life by approximately 63% in smokers compared to non-smokers. nih.gov Heavy smokers may metabolize theophylline twice as fast as non-smokers. rxkinetics.com For instance, the mean half-life in smokers has been reported as 4.3 hours, significantly shorter than the 7.0 hours observed in non-smokers. nih.gov The increased clearance caused by smoking is likely due to the induction of drug-metabolizing enzymes. nih.gov Smoking cessation can lead to a reduction in theophylline elimination. nih.gov
Influence of Pathophysiological Conditions (e.g., Hepatic Impairment, Cardiovascular Disease, Systemic Fever, Viral Infections) on Clearance
Various pathophysiological conditions can significantly alter theophylline clearance, primarily by affecting hepatic metabolism or blood flow to the liver. rxkinetics.comdrugs.comccjm.org
Hepatic Impairment: Liver diseases such as cirrhosis, acute hepatitis, and cholestasis can substantially decrease theophylline clearance, often by 50% or more. rxkinetics.comdrugs.comnih.govkarger.com This impaired clearance is related to reduced liver cell function. nih.gov In patients with liver disease, theophylline half-life can approach 24 hours, compared to about 7 hours in controls. karger.comresearchgate.net
Cardiovascular Disease: Conditions like congestive heart failure (CHF) also lead to decreased theophylline clearance, primarily due to diminished blood flow to the liver. rxkinetics.comdrugs.comccjm.orgnih.gov Theophylline clearance can be reduced by 50% or more in patients with CHF. drugs.com In advanced heart failure, the half-life can be significantly prolonged. researchgate.net
Systemic Fever: Acute illnesses associated with fever, particularly sustained high fever (e.g., >102°F for >24 hours), have been reported to prolong theophylline half-life and reduce its clearance. rxkinetics.comdrugs.comhres.casukl.gov.cz
Viral Infections: Viral infections can impair theophylline metabolism, potentially due to increased levels of interferon, which may suppress hepatic microsomal enzymes. atsjournals.orgnih.govresearchgate.netatsjournals.org Studies have shown that the plasma half-life of theophylline can be significantly longer during the acute stage of certain upper-respiratory-tract viral illnesses compared to when the patient is healthy. nih.gov Influenza virus infection has been associated with impaired theophylline elimination. hres.ca
The influence of certain pathophysiological conditions on theophylline clearance is summarized below:
| Pathophysiological Condition | Impact on Theophylline Clearance | Notes |
| Hepatic Impairment (e.g., Cirrhosis) | Decreased (often ≥ 50%) rxkinetics.comdrugs.com | Related to reduced liver cell function. nih.govkarger.com Half-life can be prolonged. karger.comresearchgate.net |
| Congestive Heart Failure (CHF) | Decreased (often ≥ 50%) rxkinetics.comdrugs.com | Due to diminished hepatic blood flow. rxkinetics.comccjm.orgnih.gov Half-life can be prolonged. researchgate.net |
| Systemic Fever | Decreased rxkinetics.comdrugs.com | Particularly with sustained high fever. rxkinetics.comdrugs.comhres.ca |
| Viral Infections | Decreased atsjournals.orgnih.govresearchgate.net | Potentially due to interferon effects. researchgate.netatsjournals.org Half-life can be prolonged. nih.gov |
| Chronic Obstructive Pulmonary Disease (with chronic hypoxemia) | Some impairment nih.gov | Requires more study. nih.gov |
| Renal Failure | Not impaired nih.gov | Renal excretion of unchanged drug is minor in adults. wikipedia.orgunil.ch |
| Cystic Fibrosis | Increased wikipedia.orgatsjournals.orgnih.gov | |
| Hyperthyroidism | Increased wikipedia.orgnih.gov |
Pharmacodynamic Effects of Oxtriphylline
Respiratory System Modulations
Oxtriphylline (B85587) is primarily recognized for its beneficial effects on the respiratory system, particularly in conditions characterized by reversible bronchoconstriction such as asthma, chronic bronchitis, and emphysema. nih.govpatsnap.com Its actions include relaxing the muscles in the lungs and chest to facilitate airflow, reducing the lungs' sensitivity to inflammatory triggers, and enhancing the contractions of the diaphragm. drugbank.comnih.gov
The principal mechanism by which this compound induces bronchodilation is through the inhibition of the phosphodiesterase (PDE) enzyme. patsnap.compatsnap.com Specifically, theophylline (B1681296), the active metabolite of this compound, competitively inhibits PDE type III and type IV. nih.govpediatriconcall.com This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within the smooth muscle cells of the bronchial airways. patsnap.com Elevated cAMP levels result in the relaxation of these muscles, leading to the dilation of the airways and facilitating easier breathing. patsnap.com
Another identified mechanism is the antagonism of adenosine receptors. nih.gov Adenosine can cause bronchoconstriction; by blocking its A2B receptors, theophylline counteracts this effect. drugbank.comnih.gov In inflammatory conditions, theophylline can also activate histone deacetylase, which helps to prevent the transcription of inflammatory genes. drugbank.compediatriconcall.com
This compound, through its active component theophylline, has been shown to decrease the hyper-reactivity of airways to various stimuli. drugbank.comnih.govpediatriconcall.com This includes a reduced response to inhaled substances like histamine (B1213489) and methacholine, which are often used in bronchial challenge tests to assess airway sensitivity. nih.govpediatriconcall.comdoctorlib.orgnice.org.uk By making the airways less sensitive, this compound helps to prevent the exaggerated bronchoconstrictor response typically seen in individuals with asthma when exposed to allergens and other triggers. drugbank.comnih.gov
Table 1: Effect of Theophylline (from this compound) on Airway Responsiveness
| Stimulus | Effect on Airway Responsiveness | Mechanism of Action |
| Histamine | Reduces bronchoconstriction | Adenosine receptor antagonism may play a role in decreasing histamine release from mast cells. doctorlib.org |
| Methacholine | Reduces bronchoconstriction | Direct smooth muscle relaxation and potential anti-inflammatory effects contribute to decreased sensitivity. pediatriconcall.comkoreamed.org |
| Allergens | Suppresses the response of the airways | Theophylline can attenuate the late-phase allergic response. simsrc.edu.indrugbank.com |
Research has demonstrated that theophylline, the active component of this compound, can improve the contractility of the diaphragm and other respiratory muscles. nih.govnih.gov This effect is significant as it can help to reduce respiratory muscle fatigue, a common issue in patients with chronic obstructive pulmonary disease (COPD). nih.govhres.ca Studies have shown that theophylline can reverse diaphragmatic fatigue and prevent it when administered prophylactically. nih.govcapes.gov.br The proposed mechanism for this action involves an effect on transmembrane calcium movements, possibly through the blockade of adenosine receptors. nih.gov Recent studies using diaphragmatic ultrasound have also shown that theophylline significantly improves diaphragmatic function, as measured by thickening fraction and excursion. ekb.eg
Cardiovascular System Responses
In addition to its respiratory effects, this compound also influences the cardiovascular system. These effects are primarily due to the stimulatory properties of theophylline on cardiac muscle and its effects on vascular smooth muscle. hres.ca
Table 2: Cardiovascular Effects of Theophylline (from this compound)
| Cardiovascular Parameter | Effect |
| Cardiac Inotropy | Augmentation (Increased contractility) hres.ca |
| Cardiac Chronotropy | Augmentation (Increased heart rate) hres.ca |
| Systemic Vascular Tone | Relaxation (Vasodilation) nih.gov |
| Cerebral Vascular Tone | Constriction (Vasoconstriction) simsrc.edu.in |
| Pulmonary Artery Pressure | Reduction nih.gov |
| Pulmonary Vascular Resistance | Reduction nih.gov |
on Renal and Gastrointestinal Systems
This compound, the choline (B1196258) salt of theophylline, exerts notable effects on both the renal and gastrointestinal systems. nih.gov These actions are attributable to its active component, theophylline, a methylxanthine compound. hres.cadrugbank.com
Mechanisms Underlying Diuretic Manifestations
Theophylline, the active metabolite of this compound, produces a mild diuretic effect through several mechanisms primarily impacting renal hemodynamics and tubular function. hres.canih.govlitfl.com One of the principal actions is the relaxation of smooth muscle in the renal arterioles, which leads to vasodilation. mdpi.com This vasodilation increases renal blood flow and, consequently, the glomerular filtration rate (GFR). patsnap.comwikipedia.org
| Mechanism | Description | Primary Site of Action | Key Mediator |
|---|---|---|---|
| Increased Renal Blood Flow | Causes vasodilation of renal arterioles, enhancing blood flow to the glomeruli. mdpi.comwikipedia.org | Renal Arterioles | Smooth Muscle Relaxation |
| Increased Glomerular Filtration Rate (GFR) | The increased renal blood flow leads to a higher rate of filtration at the glomerulus. patsnap.com | Glomerulus | Increased Hydrostatic Pressure |
| Inhibition of Tubular Reabsorption | Blocks adenosine A1 receptors in the proximal tubule, reducing the reabsorption of sodium and water. nih.gov | Proximal Tubule | Adenosine A1 Receptor Antagonism |
Influence on Gastric Secretion Profiles
This compound is known to stimulate the secretion of gastric acid and digestive enzymes. hres.calitfl.comhres.caechemi.com This effect is a direct consequence of theophylline's action on the gastric mucosa. physiology.org The underlying mechanism involves the inhibition of the phosphodiesterase (PDE) enzyme within gastric parietal cells. nih.govnih.gov
By inhibiting PDE, theophylline prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels. patsnap.comphysiology.org In the gastric mucosa, cAMP acts as a second messenger that mediates the stimulation of hydrochloric acid production. nih.gov Studies in isolated frog gastric mucosa have demonstrated that theophylline increases mucosal cAMP content, and this increase precedes and parallels the secretory response. physiology.orgnih.gov This stimulation of acid secretion is a known class effect of methylxanthines and can lead to the exacerbation of conditions like peptic ulcer disease. nih.govdrugs.com
Central Nervous System Effects
As a methylxanthine, the theophylline component of this compound exerts a stimulatory effect on the central nervous system (CNS). hres.capatsnap.com The extent of these effects is generally related to the serum concentration of theophylline. drugs.com
Physiological Manifestations of General Central Nervous System Stimulation
The CNS stimulation produced by this compound manifests in several ways. It can cause a mild cortical arousal, leading to increased alertness, restlessness, and a deferral of fatigue. litfl.compatsnap.com This general stimulation can also manifest as nervousness and insomnia. hres.cawikipedia.org
A significant physiological effect is the stimulation of the medullary respiratory center. patsnap.comwikipedia.org This action enhances the respiratory drive, which can improve ventilation and oxygenation. patsnap.com Theophylline may also add to the CNS stimulant effects of other substances like caffeine (B1668208). mayoclinic.orgmayoclinic.org
Neurological Excitability and Associated Clinical Correlates
At therapeutic concentrations, this compound can cause fine skeletal muscle tremors and reflex hyperexcitability. hres.cadrugs.com As serum levels rise into the toxic range, the degree of neurological excitability increases significantly, which can lead to more severe clinical correlates such as generalized seizures. wikipedia.orgdrugs.com
Research into the mechanism of this excitability points towards the modulation of neurotransmitter systems. A key proposed mechanism is the antagonism of adenosine receptors in the brain, which are normally inhibitory. researchgate.net Furthermore, studies using transcranial magnetic stimulation (TMS) have shown that theophylline increases the excitability of the human motor cortex. nih.gov This effect is achieved through a reduction in intracortical inhibition (ICI), a process believed to be mediated by the neurotransmitter gamma-aminobutyric acid (GABA) at GABAA receptors. nih.gov This suggests that theophylline's potential to induce convulsions may stem from its inhibition of GABAergic transmission. nih.gov
| Effect Type | Manifestation | Proposed Mechanism |
|---|---|---|
| General CNS Stimulation | Increased alertness, restlessness, insomnia. litfl.compatsnap.com | Cortical arousal, antagonism of adenosine receptors. litfl.comresearchgate.net |
| Respiratory Stimulation | Enhanced respiratory drive. patsnap.comwikipedia.org | Stimulation of the medullary respiratory center. wikipedia.org |
| Neurological Excitability | Fine skeletal muscle tremors, reflex hyperexcitability. hres.cadrugs.com | Increased motor cortex excitability. nih.gov |
| Severe Neurological Effects (Toxicity) | Generalized seizures. wikipedia.orgdrugs.com | Reduction of GABAergic intracortical inhibition. nih.gov |
Compound Reference Table
| Compound Name |
|---|
| Adenosine |
| Caffeine |
| Choledyl SA |
| Cyclic Adenosine Monophosphate (cAMP) |
| Gamma-aminobutyric acid (GABA) |
| Hydrochloric acid |
| This compound |
| Sodium |
| Theophylline |
Clinical Efficacy and Therapeutic Research Applications
Efficacy in Reversible Airway Obstruction Disorders
Oxtriphylline (B85587) is indicated for the treatment of symptoms associated with bronchial asthma, chronic bronchitis, and emphysema. drugbank.compatsnap.com The active moiety, theophylline (B1681296), works through several mechanisms, including the inhibition of phosphodiesterase, which leads to an increase in cyclic AMP and subsequent bronchodilation. patsnap.com It also possesses anti-inflammatory properties and may enhance the contractility of the diaphragm, further aiding respiratory function. drugbank.compatsnap.com
Clinical Trial Outcomes and Long-term Efficacy in Bronchial Asthma
Clinical research has demonstrated the utility of this compound in the maintenance treatment of bronchial asthma. In one clinical trial involving 50 stable asthmatic patients on maintenance theophylline, a switch to an equivalent dose of a sustained-action (SA) formulation of this compound was evaluated. The study concluded that all subjects remained clinically stable throughout the study period, suggesting that this compound SA is a useful agent for the maintenance therapy of asthma and can be safely substituted for other theophylline regimens. nih.gov
While extensive long-term efficacy data specifically for this compound is limited in recent literature, studies comparing different formulations of theophylline derivatives provide insights. A comparative study evaluated choline (B1196258) theophyllinate (this compound) and a sustained-release theophylline (SRT) preparation in 16 adults with chronic bronchial asthma. The findings indicated that the SRT preparation resulted in a significantly higher mean forced expiratory volume in one second (FEV1). Patients also reported fewer asthma symptoms during the week they received the SRT compared to the week they were treated with choline theophyllinate. researchgate.net
Research on this compound's Role in Chronic Obstructive Pulmonary Disease (COPD) Management
This compound is indicated for the management of COPD. drugbank.compatsnap.com However, much of the specific clinical efficacy research in this area has focused on the parent compound, theophylline. Systematic reviews and meta-analyses of randomized controlled trials have established that oral theophylline provides modest but significant improvements in lung function for patients with stable COPD.
A meta-analysis of 18 trials concluded that treatment with oral theophylline improves both trough (pre-dose) and peak (post-dose) Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) in patients with clinically stable COPD. researchgate.net Another systematic review of 20 randomized controlled trials reported similar findings, with theophylline leading to a weighted mean difference (WMD) improvement in FEV1 of 0.10 L and in FVC of 0.21 L compared to placebo. nih.gov This review also noted improvements in gas exchange, with increases in arterial oxygen tension (PaO2) and decreases in arterial carbon dioxide tension (PaCO2). nih.gov While these findings support the role of theophylline in COPD management, specific data isolating the effects of the this compound salt are less prevalent in recent clinical literature.
Therapeutic Applications in Chronic Bronchitis and Emphysema
Chronic bronchitis and emphysema are the two main conditions that comprise COPD, and this compound is indicated for the treatment of symptoms for both. drugbank.compatsnap.comdrugbank.com The bronchodilatory and potential anti-inflammatory effects of theophylline, released from this compound, are the basis for its use in these conditions. patsnap.com The goal of therapy is to relax the smooth muscles of the airways, easing the airflow limitation characteristic of both chronic bronchitis and emphysema. Despite its indication, specific clinical trial data focusing solely on the efficacy of this compound in distinct populations of patients with either chronic bronchitis or emphysema, separate from the broader COPD classification, are not widely available in contemporary medical literature.
Comparative Effectiveness Studies
Comparative studies have been essential in defining the therapeutic niche of this compound relative to other theophylline formulations and in combination with other classes of bronchodilators.
Pharmacodynamic Comparisons with Other Theophylline Formulations (e.g., Sustained-Release, Elixir vs. Tablets)
This compound as a choline salt of theophylline was developed to enhance the solubility and absorption of the parent drug. Product information reports that this compound is more soluble, more stable, and better absorbed from the gastrointestinal tract with less gastric irritation compared to aminophylline (B1665990), another common theophylline salt. drugbank.com
The formulation of the drug product can significantly impact its pharmacodynamic profile. A study comparing a sustained-release theophylline preparation (Theo-Dur) with a conventional fast-release preparation (Nuelin) in 19 adult asthmatics found that the sustained-release form provided higher morning theophylline concentrations, which correlated with higher morning peak flow values. dovepress.com Another study in healthy adults compared the absorption of a sustained-release theophylline tablet to a reference elixir. The extent of theophylline absorption was found to be equivalent between the two formulations, though the sustained-release tablet offered the advantage of less frequent dosing. nih.gov
Research comparing an oral theophylline elixir (Elixophyllin) with two different combination tablet formulations found that absorption was most rapid from the elixir. nih.gov Peak concentrations followed the order of elixir > Marax tablet > Tedral tablet, highlighting how different formulations and the presence of other active ingredients can alter the pharmacodynamics of theophylline. nih.gov
| Formulation Type | Key Pharmacodynamic Finding | Reference Study |
|---|---|---|
| This compound vs. Aminophylline | This compound is reported to be more soluble, stable, better absorbed, and less irritating to the gastric mucosa. | Product Monograph drugbank.com |
| Sustained-Release Theophylline vs. Conventional Theophylline | Sustained-release preparation gave higher morning plasma concentrations and higher morning peak flow values in asthmatics. | Haahtela et al. dovepress.com |
| Sustained-Release Theophylline Tablets vs. Theophylline Elixir | The extent of absorption was equivalent, but the sustained-release tablet allowed for less frequent dosing. | Guttu et al. nih.gov |
| Theophylline Elixir vs. Tablets | Absorption was most rapid from the elixir formulation compared to two different tablet formulations. | Weinberger et al. nih.gov |
Research on Combination Therapies with Other Bronchodilators (e.g., Beta-Agonists, Anticholinergics)
Research has explored the potential for additive or synergistic effects when combining this compound with other classes of bronchodilators, such as beta-agonists and anticholinergics.
A notable double-blind, crossover trial evaluated three different bronchodilator regimens in 22 asthmatic patients over one-month periods:
Inhaled ipratropium (B1672105) (anticholinergic) plus oral this compound
Inhaled fenoterol (B1672521) (beta-agonist) plus oral this compound
Inhaled ipratropium, inhaled fenoterol, plus oral this compound (triple therapy)
| Therapy Regimen | Number of Patients | Key Finding | Reference |
|---|---|---|---|
| Triple Therapy (Ipratropium + Fenoterol + this compound) | 22 Asthmatics | Greatest overall benefit in bronchodilation (FEV1, VC, V50) after one month of treatment. | Rebuck et al. researchgate.net |
| Ipratropium + this compound | 22 Asthmatics | No decline in bronchodilator responsiveness over one month, unlike regimens with fenoterol. | Rebuck et al. researchgate.net |
| Fenoterol + this compound | 22 Asthmatics | Showed a decline in bronchodilator responsiveness after one month, suggesting tolerance development. | Rebuck et al. researchgate.net |
Exploration in Non-Respiratory Therapeutic Areas
The therapeutic action of this compound is derived from its active moiety, theophylline. Consequently, research into non-respiratory applications has centered on theophylline and its effects on various physiological systems beyond the airways.
Neuroprotective Research and Potential Applications in Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease)
The potential neuroprotective effects of theophylline have been an area of growing interest. Its ability to act as an adenosine (B11128) receptor antagonist is a key mechanism underlying this research, as adenosine signaling is deeply involved in neuronal function and pathology.
In the context of Alzheimer's Disease , research has focused on the multifaceted nature of the disease. Theophylline and its derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of Alzheimer's. nih.govnih.gov Studies have explored the synthesis of novel theophylline derivatives designed to prevent the activity of both AChE and β-secretase (BACE1), another key enzyme in the formation of amyloid-beta plaques. nih.gov Some of these hybrid compounds have demonstrated an ability to inhibit AChE in the micromolar range, suggesting that the theophylline structure could serve as a valuable scaffold for developing new anti-Alzheimer's agents. nih.govnih.gov
In Parkinson's Disease , the rationale for theophylline's use stems from its antagonism of adenosine A2A receptors, which are known to inhibit dopamine (B1211576) release. researchgate.netnih.gov By blocking these receptors, theophylline could potentially enhance dopaminergic neurotransmission, which is deficient in Parkinson's patients. An open-label trial involving fifteen patients with Parkinson's disease investigated treatment with a slow-release theophylline preparation. researchgate.netnih.govcapes.gov.br The study reported significant improvements in mean objective disability scores, with eleven of the participants reporting moderate or marked subjective improvement. researchgate.netnih.gov Furthermore, theophylline is recognized as a metabolite of caffeine (B1668208), and it is believed to contribute to and extend the neuroprotective effects observed with long-term caffeine consumption. nih.gov These findings suggest that theophylline might be a useful adjunct in the therapeutic management of Parkinson's disease. researchgate.netnih.gov
Investigation of Vascular Smooth Muscle Relaxation in Cardiovascular Disease Research (e.g., Heart Failure, Hypertension)
The cardiovascular effects of theophylline, the active component of this compound, have been explored, particularly its impact on vascular smooth muscle and cardiac performance. The mechanisms behind these effects include the relaxation of smooth muscle in pulmonary blood vessels. drugbank.com
In Heart Failure research, studies have demonstrated beneficial hemodynamic effects. A notable study administered this compound (referred to as theophylline choline) as a single oral dose to nine patients in chronic left ventricular failure. nih.govnih.gov The results showed a statistically significant improvement in cardiac function, characterized by an increase in cardiac output and a reduction in both left ventricular filling pressure and right atrial pressure. nih.govnih.gov These changes occurred without a significant alteration in systemic vascular resistance, suggesting the improvement was likely due to a positive inotropic effect on the heart muscle. nih.govnih.gov This research highlights a beneficial acute hemodynamic effect of the compound in chronic cardiac failure. nih.gov
The table below summarizes the key hemodynamic changes observed in the study on patients with chronic heart failure after a single oral dose of this compound.
Table 1: Hemodynamic Effects of this compound in Chronic Heart Failure Patients
| Hemodynamic Parameter | Baseline (Mean ± SEM) | Post-Dose (Mean ± SEM) | P-value |
|---|---|---|---|
| Cardiac Index (L/min/m²) | 1.75 ± 0.14 | 2.04 ± 0.11 | <0.02 |
| Left Ventricular Filling Pressure (mmHg) | 27 ± 2.4 | 22 ± 1.5 | <0.01 |
| Right Atrial Pressure (mmHg) | 5 ± 1.3 | 3 ± 2.0 | <0.05 |
| Mean Systemic Arterial Pressure (mmHg) | 80 ± 3 | 86 ± 3.5 | <0.05 |
In the context of Hypertension , the effects of theophylline are less clear. Its vasodilatory properties, which contribute to reducing pulmonary vascular resistance, suggest a potential to lower systemic blood pressure. nih.govnih.gov However, clinical evidence is not robust. Some research indicates that theophylline does not cause significant changes in systemic blood pressure in certain patient populations. researchgate.net One study in patients with congestive heart failure and healthy subjects found that while theophylline increased heart rate and systolic blood pressure in healthy controls, the effect was not significant when compared to a placebo. ahajournals.org Therefore, while the mechanism of vascular smooth muscle relaxation is established, its therapeutic application in systemic hypertension remains an area for further investigation.
Toxicological Profile and Mechanisms of Adverse Events
Concentration-Dependent Toxicity
The toxicity of oxtriphylline (B85587) is directly related to the serum concentration of its active metabolite, theophylline (B1681296). nih.govyorkhospitals.nhs.uk A narrow therapeutic window means that even slight elevations above the therapeutic range can lead to adverse effects. nih.govmedscape.com
Relationship Between Elevated Serum Theophylline Concentrations and Adverse Event Incidence
There is a clear correlation between the concentration of theophylline in the serum and the occurrence and severity of adverse events. drugs.com While mild, caffeine-like side effects such as nausea, vomiting, headache, and insomnia can occur at therapeutic levels (10-20 mcg/mL), more severe reactions become increasingly likely as concentrations exceed this range. medscape.comdrugs.com
Above 20 mcg/mL: The frequency and severity of adverse reactions increase, with the potential for persistent vomiting, cardiac arrhythmias, and intractable seizures. drugs.comdrugs.com In one study, approximately 75% of individuals with theophylline levels greater than 25 mg/L experienced some form of toxicity. dynamed.com
40-60 mcg/mL: In cases of chronic exposure, severe complications like cardiac dysrhythmias and seizures can be observed at these levels. medscape.com Tachyarrhythmias are almost universal if the serum level exceeds 40 mg/L. dynamed.com
80-100 mcg/mL: With acute overdose, severe complications including cardiac dysrhythmias, seizures, and even death can occur at these high concentrations. medscape.comnih.gov
It is important to note that serious adverse events like ventricular arrhythmias or seizures can sometimes be the first signs of toxicity, without being preceded by milder symptoms. hres.ca
Predictive Value of Serum Concentration Monitoring for Toxicity Assessment
Monitoring serum theophylline levels is the most reliable method for predicting and assessing toxicity. yorkhospitals.nhs.ukhres.ca Regular monitoring helps in adjusting dosage to maintain therapeutic concentrations while minimizing the risk of adverse events. yorkhospitals.nhs.uknih.gov
Therapeutic Range: Generally, maintaining peak serum theophylline concentrations between 10 and 15 mcg/mL provides therapeutic benefits while minimizing the risk of serious adverse events. drugs.com However, some patients may experience adverse effects even within the 10-20 mg/litre range. sps.nhs.uk
Predicting Severe Toxicity: In acute overdose situations, major toxicity usually doesn't occur until serum levels are significantly elevated (e.g., > 60 mg/L). dynamed.com For chronic toxicity, life-threatening events can occur even without highly elevated peak levels, and hemodialysis is considered at levels greater than 60 mg/L. litfl.comlongdom.org
Salivary Theophylline Levels: Some studies suggest that salivary theophylline levels can be a reliable predictor of serum levels, offering a non-invasive monitoring alternative. nih.govnih.govbrieflands.com One study found a strong correlation between serum and saliva concentrations. brieflands.com
Table 1: Theophylline Serum Concentration and Associated Toxicity
| Serum Theophylline Concentration | Associated Adverse Events and Risks |
| 5-15 µg/mL | Therapeutic range for adults in the treatment of asthma. medscape.com |
| 10-20 mcg/mL | Therapeutic range, but adverse effects can still occur. medscape.comsps.nhs.uk |
| > 20 mcg/mL | Increased frequency and severity of adverse reactions, including persistent vomiting, cardiac arrhythmias, and intractable seizures. medscape.comdrugs.comdrugs.com |
| > 25 mg/L | Approximately 75% of individuals experience some toxicity. dynamed.com |
| > 40 mg/L | Tachyarrhythmias are almost universally present. dynamed.com |
| 40-60 mcg/mL | Severe complications (cardiac dysrhythmias, seizures) in chronic intoxication. medscape.com |
| > 60 mg/L | Major toxicity in acute overdose; hemodialysis is considered. dynamed.comlitfl.com |
| 80-100 mcg/mL | Severe complications (cardiac dysrhythmias, seizures, death) in acute overdose. medscape.comnih.gov |
Neurological Adverse Event Mechanisms
This compound, through its active metabolite theophylline, can cause a range of neurological adverse events by stimulating the central nervous system (CNS). hres.capatsnap.com
Pathophysiology of Seizures Associated with this compound Exposure
The precise mechanism of theophylline-induced seizures has not been definitively determined. drugs.com However, several theories exist:
Adenosine (B11128) Receptor Antagonism: Theophylline is a competitive antagonist of adenosine receptors. nih.govlitfl.com Specifically, antagonism of the adenosine A1 receptor is thought to contribute to the proconvulsant effects of methylxanthines. scielo.org.mx
Phosphodiesterase Inhibition: At higher doses, theophylline inhibits phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP). nih.govpatsnap.com Elevated cAMP levels can facilitate the mobilization of calcium and create an imbalance between GABA and N-MDA neurotransmitters, which may lead to seizures. ijrcs.org
Other Proposed Mechanisms: Other potential mechanisms include alterations in intracellular calcium transport. litfl.com
Seizures associated with this compound are often focal with secondary generalization. drugs.com While they are more common with elevated serum concentrations, they can occur even at therapeutic levels, particularly in patients with underlying neurological conditions or in the elderly. drugs.comdrugs.commedlink.com
Mechanisms Underlying Central Nervous System Manifestations (e.g., Nervousness, Tremor, Insomnia, Headache, Dizziness)
The CNS stimulatory effects of this compound are responsible for adverse events such as nervousness, tremor, insomnia, headache, and dizziness. hres.capatsnap.com These effects are also linked to the primary mechanisms of action of theophylline:
Adenosine Receptor Blockade: By blocking adenosine receptors, theophylline reduces the inhibitory effects of adenosine on the CNS, leading to increased neuronal firing and the observed stimulant effects. nih.gov
Catecholamine Release: Theophylline can cause the endogenous release of catecholamines, which further contributes to CNS stimulation. nih.govmedscape.com
These symptoms tend to worsen as serum theophylline concentrations increase. drugs.com
Cardiovascular Adverse Event Mechanisms
This compound can induce significant cardiovascular adverse events, primarily through the actions of theophylline on the heart and vasculature. The main mechanisms include:
Adenosine Receptor Antagonism: Blockade of adenosine receptors by theophylline can lead to tachycardia and cardiac arrhythmias. nih.govbiotech-asia.org
Phosphodiesterase Inhibition: Inhibition of phosphodiesterase increases intracellular cAMP, leading to increased adrenergic activation. nih.gov This results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart. hres.cahres.ca
Catecholamine Release: Theophylline stimulates the release of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. nih.govmedscape.com Elevated levels of these catecholamines can lead to sinus tachycardia, and more severe arrhythmias such as atrial or ventricular tachycardia. nih.govdrugs.combiotech-asia.org In cases of theophylline toxicity, epinephrine levels can be 4 to 8 times higher than normal. biotech-asia.org
Beta-Adrenergic Stimulation: Theophylline indirectly stimulates both beta-1 and beta-2 adrenergic receptors, contributing to its cardiac effects. medscape.com This stimulation can lead to hypotension due to vasodilation, which is more common in acute toxicity. longdom.org
Serum theophylline concentration is a significant predictor of arrhythmias. drugs.com For instance, one study noted multifocal atrial tachycardia in 8% of patients with serum concentrations between 10 and 20 mcg/mL, and 16% in those with concentrations above 20 mcg/mL. drugs.com Serious arrhythmias are not always preceded by less severe signs of toxicity. drugs.com
Gastrointestinal Adverse Event Mechanisms
Gastrointestinal (GI) side effects are common with this compound therapy and can manifest through different mechanisms. hres.ca
Local Irritant Effects: Theophylline can act as a local irritant to the gastrointestinal tract. hres.ca Although this compound is reported to be less irritating to the gastric mucosa compared to aminophylline (B1665990), this local effect can still contribute to symptoms like nausea and abdominal discomfort. hres.ca
Centrally Mediated Effects: More commonly, GI symptoms such as nausea and vomiting are centrally mediated and are associated with elevated serum theophylline concentrations, typically over 20 mcg/mL. hres.ca These symptoms are not a direct result of irritation to the stomach lining but are initiated by the drug's action on the central nervous system. hres.ca
The use of this compound is cautioned in patients with a history of peptic ulcers. hres.ca The primary mechanism is an increase in gastric acid secretion, which is a known pharmacological effect of xanthine (B1682287) derivatives. hres.ca This increased acidity can disrupt the balance between aggressive factors (acid, pepsin) and protective factors (mucus, bicarbonate) in the stomach and duodenum, potentially leading to the reactivation of a dormant ulcer. nih.gov
Metabolic and Electrolyte Disturbances
This compound can induce several metabolic and electrolyte abnormalities, particularly at higher serum concentrations. drugs.com
Hypokalemia: Theophylline can cause a shift of potassium from the extracellular to the intracellular space, leading to a decrease in serum potassium levels (hypokalemia). arizona.edunih.gov This effect is thought to be mediated by the stimulation of beta-2 adrenergic receptors, which activates the Na+/K+-ATPase pump, driving potassium into cells. arizona.edu The risk of hypokalemia can be increased when this compound is combined with other drugs that lower potassium, such as beta-agonists. drugbank.com
Hyperglycemia: Theophylline toxicity has been associated with high blood sugar levels (hyperglycemia). drugs.comnih.gov The proposed mechanism is an increase in catecholamines, which can lead to increased glucose production (gluconeogenesis) and glycogen (B147801) breakdown (glycogenolysis) in the liver. nih.govblackwellpublishing.co.uk
Respiratory Alkalosis: this compound stimulates the respiratory center in the brain, which can lead to an increased rate and depth of breathing (hyperventilation). hres.camedscape.com This hyperventilation causes an excessive elimination of carbon dioxide (CO2) from the blood, leading to a decrease in the partial pressure of arterial CO2 (PaCO2) and an increase in blood pH, resulting in respiratory alkalosis. medscape.comslideshare.net
| Disturbance | Mechanism |
|---|---|
| Hypokalemia | Intracellular shift of potassium via beta-2 adrenergic stimulation |
| Hyperglycemia | Increased catecholamine-mediated gluconeogenesis and glycogenolysis |
| Respiratory Alkalosis | Central respiratory stimulation leading to hyperventilation and decreased PaCO2 |
Pathogenesis of Hypophosphatemia and Hypomagnesemia
This compound, the choline (B1196258) salt of theophylline, can induce metabolic disturbances, including hypophosphatemia and hypomagnesemia, particularly in the context of high serum theophylline concentrations. The underlying mechanisms of these electrolyte abnormalities are complex and multifactorial, primarily driven by the pharmacological actions of theophylline on various cellular and systemic processes. The pathogenesis involves a combination of intracellular electrolyte shifts and increased renal excretion, largely mediated by catecholaminergic and phosphodiesterase inhibition pathways.
Pathogenesis of Hypophosphatemia
The development of hypophosphatemia following this compound administration is primarily attributed to the actions of its active component, theophylline. The mechanisms involve both the redistribution of phosphate (B84403) from the extracellular to the intracellular space and increased renal phosphate excretion.
A central mechanism is the theophylline-induced release of endogenous catecholamines, such as epinephrine. medscape.comnih.gov This sympathetic stimulation, mediated through beta-adrenergic receptors, plays a pivotal role in phosphate homeostasis. dynamed.com Elevated catecholamine levels promote the intracellular shift of phosphate, as they stimulate cellular uptake, particularly by muscle tissue. scispace.com This redistribution is a key factor in the acute decrease in serum phosphate levels observed in theophylline toxicity.
Furthermore, theophylline acts as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). medscape.compediatriconcall.com Elevated cAMP levels can influence cellular transport mechanisms, contributing to the intracellular movement of phosphate. tums.ac.ir
In addition to intracellular shifts, theophylline can also enhance the urinary excretion of phosphate. nih.gov Some sympathomimetic agents are known to increase the urinary phosphorus excretion rate, which can exacerbate the fall in serum phosphate levels. researchgate.net Studies have shown that intravenous theophylline administration can lead to changes in the serum concentration of phosphate. nih.gov In a study of asthmatic children on theophylline, hypophosphatemia was a noted finding. scispace.com
The clinical presentation of these metabolic changes is often correlated with the serum concentration of theophylline. While therapeutic doses may not significantly impact phosphate levels, toxicity is frequently associated with notable hypophosphatemia. medscape.comlitfl.com
Pathogenesis of Hypomagnesemia
Similar to hypophosphatemia, the pathogenesis of this compound-induced hypomagnesemia is linked to the pharmacological effects of theophylline. The primary mechanisms include increased renal excretion of magnesium and a potential intracellular shift.
Theophylline has been shown to increase the urinary excretion of magnesium. tums.ac.irnih.gov This diuretic effect contributes to magnesium depletion over time. One study demonstrated that intravenous theophylline given to patients with recurrent asthmatic attacks significantly increased the total mean urinary excretion of magnesium. nih.gov Another study in critically ill patients found that aminophylline administration increased 24-hour urine magnesium concentration by 29.3%.
The release of catecholamines induced by theophylline is also implicated in the development of hypomagnesemia. nih.gov Sympathetic stimulation can influence magnesium homeostasis, potentially contributing to both renal losses and intracellular shifts. nih.gov Although the intracellular shift of magnesium is less well-characterized than that of potassium and phosphate, it is considered a contributing factor to the observed decrease in serum magnesium levels during theophylline toxicity.
Hypomagnesemia is a common finding in cases of intentional theophylline overdose. nih.gov The severity of this electrolyte disturbance often correlates with the serum theophylline level. litfl.com
Table 1: Research Findings on Theophylline-Induced Electrolyte Changes
| Electrolyte Disturbance | Key Mechanistic Findings | Supporting Evidence |
|---|---|---|
| Hypophosphatemia | Primarily caused by an intracellular shift of phosphate due to catecholamine release and beta-adrenergic stimulation. dynamed.com Increased urinary excretion may also contribute. researchgate.net | Observed in cases of acute theophylline toxicity. medscape.comlitfl.com A study on asthmatic children noted hypophosphatemia in all patients receiving theophylline. scispace.com |
| Hypomagnesemia | Primarily caused by increased renal excretion of magnesium. tums.ac.irnih.gov Catecholamine release and potential intracellular shifts are also contributing factors. nih.govnih.gov | Intravenous theophylline increased urinary magnesium excretion in patients with asthma. nih.gov Aminophylline infusion increased 24-hour urine magnesium concentration by 29.3% in critically ill patients. |
Pharmacological Interactions and Polypharmacy Considerations
Drug-Drug Interactions Affecting Oxtriphylline (B85587) Clearance
Theophylline (B1681296) is primarily metabolized in the liver, predominantly by cytochrome P450 (CYP) enzymes, particularly CYP1A2 nih.govnih.gov. Consequently, co-administration of drugs that inhibit or induce these enzymes can significantly alter the serum concentration of theophylline, potentially leading to toxicity or reduced efficacy.
Inhibition of Hepatic Drug Metabolism (e.g., by Cimetidine (B194882), Macrolide Antibiotics, Fluoroquinolones)
Several classes of drugs are known inhibitors of hepatic CYP enzymes, leading to decreased metabolism and increased serum concentrations of theophylline. Cimetidine, a histamine (B1213489) H2 receptor antagonist, is a well-documented inhibitor of theophylline metabolism, specifically affecting CYP1A2 nih.govpediatriconcall.comnih.govnih.govsaudedireta.com.br. This inhibition can result in a significant reduction in theophylline clearance and a corresponding increase in its plasma levels nih.govpediatriconcall.com.
Macrolide antibiotics, such as erythromycin (B1671065) and clarithromycin, are also known inhibitors of hepatic metabolism, primarily affecting CYP3A4, but some can also influence theophylline metabolism nih.govnih.gov. Erythromycin has been shown to increase the effect and potential toxicity of this compound by decreasing its metabolism pediatriconcall.comhres.cahres.ca.
Fluoroquinolone antibiotics, particularly ciprofloxacin (B1669076) and enoxacin, are inhibitors of CYP1A2, the primary enzyme responsible for theophylline metabolism nih.govnih.govmysccg.com. Co-administration with these fluoroquinolones can lead to a notable decrease in theophylline clearance, increasing the risk of toxicity pediatriconcall.commysccg.com. Other fluoroquinolones like gatifloxacin, levofloxacin, moxifloxacin, and trovafloxacin (B114552) appear to have less impact on theophylline metabolism mysccg.com.
Here is a summary of the impact of some inhibitors on theophylline clearance:
| Interacting Drug Class | Example Drugs | Effect on Theophylline Metabolism | Effect on Theophylline Serum Concentration | Primary CYP Enzyme(s) Involved |
| H2 Receptor Antagonists | Cimetidine | Decreased | Increased | CYP1A2 |
| Macrolide Antibiotics | Erythromycin, Clarithromycin | Decreased | Increased | Primarily CYP3A4, also affects theophylline metabolism nih.govnih.gov |
| Fluoroquinolone Antibiotics | Ciprofloxacin, Enoxacin | Decreased | Increased | CYP1A2 |
Induction of Hepatic Drug Metabolism (e.g., by Rifampin, Barbiturates)
Conversely, certain drugs can induce hepatic CYP enzymes, accelerating the metabolism of theophylline and leading to decreased serum concentrations. Rifampin, a potent enzyme inducer, significantly increases the clearance of theophylline, thereby reducing its therapeutic effect saudedireta.com.brnih.govnih.govrcsb.orgfishersci.cawikipedia.orgjaypeedigital.com.
Barbiturates, such as phenobarbital (B1680315) and primidone, are also known enzyme inducers that can enhance the metabolism of theophylline, leading to lower serum levels pediatriconcall.comsaudedireta.com.brjaypeedigital.com. Methylphenobarbital and talbutal (B1682925) are also noted to decrease the effect of this compound pediatriconcall.com.
Here is a summary of the impact of some inducers on theophylline clearance:
| Interacting Drug Class | Example Drugs | Effect on Theophylline Metabolism | Effect on Theophylline Serum Concentration | Primary CYP Enzyme(s) Involved |
| Rifamycins | Rifampin | Increased | Decreased | Multiple, including CYP3A4 nih.gov |
| Barbiturates | Phenobarbital, Primidone, Methylphenobarbital, Talbutal | Increased | Decreased | Multiple saudedireta.com.br |
Pharmacodynamic Interactions
Beyond alterations in clearance, this compound can also engage in pharmacodynamic interactions, where its effects are modified by the presence of other drugs acting on similar or opposing physiological pathways.
Potentiation of Diuretic Agents and Cardiac Glycosides
This compound, through its active component theophylline, possesses weak diuretic properties nih.govhres.cahres.cajaypeedigital.com. When used concurrently with diuretic agents, particularly thiazide diuretics, there can be a potentiation of the diuretic effect hres.cahres.ca.
Theophylline can also potentiate the cardiac effects of digitalis glycosides hres.cahres.ca. This interaction may be related to theophylline's effects on cardiac muscle stimulation nih.govhres.ca.
Enhanced Central Nervous System Stimulation with Sympathomimetic Amines and Other Xanthines
This compound stimulates the central nervous system hres.cahres.cajaypeedigital.com. Concurrent use with sympathomimetic amines, which also exert stimulant effects, can lead to enhanced central nervous system stimulation hres.cahres.cajaypeedigital.com. This combination should be used with caution due to the potential for excessive stimulation hres.cahres.ca. The use of this compound with other xanthine-containing preparations can also lead to enhanced CNS stimulation hres.cahres.ca.
Antagonism of Adenosine (B11128) and Uricosuric Agents
Theophylline is an adenosine receptor antagonist nih.govdrugbank.comnih.govhres.cahres.ca. Adenosine is an endogenous nucleoside with various physiological roles, including mediating bronchoconstriction nih.govdrugbank.com. By blocking adenosine receptors, theophylline contributes to bronchodilation nih.govdrugbank.com. Consequently, this compound can decrease the effect of adenosine pediatriconcall.comhres.cahres.ca.
Xanthines, including theophylline, can antagonize the uricosuric action of agents like probenecid (B1678239) and sulfinpyrazone, as well as the uricosuric activity of pyrazolone (B3327878) derivatives hres.cahres.ca. Uricosuric agents promote the excretion of uric acid, and theophylline's antagonistic effect may counteract this action.
Drug-Laboratory Test Interactions
The presence of this compound, and consequently theophylline, in a patient's system can influence the results of certain laboratory tests. Awareness of these potential interactions is crucial for accurate interpretation of laboratory data in patients receiving this compound therapy.
Therapeutic Drug Monitoring Tdm in Oxtriphylline Therapy
Rationale and Fundamental Principles of Theophylline (B1681296) TDM
The primary reasons for conducting TDM for theophylline stem from its pharmacological properties and the way it is handled by the body.
Theophylline possesses a narrow therapeutic index, which means that the range of concentrations at which the drug is effective is very close to the range at which it can cause toxic side effects. jcdr.netnih.govresearchgate.net Minor changes in the drug's concentration in the blood can lead to either a loss of therapeutic effect or the development of toxicity. jcdr.net Symptoms of toxicity can range from nausea, vomiting, and headache to more severe effects like seizures and cardiac arrhythmias. mdedge.commdpi.com
Furthermore, there is significant interindividual variability in the pharmacokinetics of theophylline. nih.govnih.gov This means that the same dose of oxtriphylline (B85587) can result in vastly different theophylline concentrations in different people. This variability is due to a number of factors, including:
Age: Theophylline clearance changes with age. rxkinetics.com
Genetic Factors: Variations in the genes that code for the liver enzymes responsible for metabolizing theophylline, such as CYP1A2, can significantly impact how quickly the drug is cleared from the body. jcdr.netnih.gov
Concurrent Diseases: Conditions such as heart failure, liver disease, and even high fever can reduce theophylline clearance, leading to higher blood levels. rxkinetics.comunil.ch
Drug Interactions: Many other medications can affect theophylline metabolism, either increasing or decreasing its clearance. rxkinetics.comontosight.ai
Lifestyle Factors: Smoking, for example, is known to increase theophylline clearance. rxkinetics.comopenaccessjournals.com
Given this narrow therapeutic window and high pharmacokinetic variability, TDM is essential to individualize dosing and ensure patient safety and efficacy. researchgate.netnih.gov
A direct relationship has been established between the plasma concentration of theophylline and its clinical effects, both therapeutic and toxic. nih.govnih.gov
Therapeutic Range: Generally, the accepted therapeutic range for serum theophylline concentration is 10 to 20 mg/L (55 to 110 µmol/L). mdedge.comresearchgate.net However, some patients with mild disease may experience benefits at lower concentrations, around 5 to 15 mg/L. drugs.comsps.nhs.uk Achieving peak serum concentrations greater than 10 mcg/mL is often necessary for significant symptom control. drugs.com
Toxicity: The frequency and severity of adverse effects increase at concentrations above 20 mg/L. mdpi.comdrugs.com Nausea, vomiting, diarrhea, headache, and irritability are common at concentrations between 20 and 30 mg/L. mdedge.com At levels above 35 mg/L, there is an increased risk of serious toxicities such as seizures and cardiac arrhythmias. rxkinetics.com
The following table illustrates the relationship between theophylline plasma concentrations and clinical effects.
| Plasma Theophylline Concentration (mg/L) | Clinical Effect |
| < 5 | Little to no therapeutic effect |
| 5 - 15 | Therapeutic for some patients with mild disease drugs.comsps.nhs.uk |
| 10 - 20 | Optimal therapeutic range for most patients mdedge.comresearchgate.net |
| > 20 | Increased risk of adverse effects mdpi.comdrugs.com |
| > 35 | High risk of severe toxicity (e.g., seizures, arrhythmias) rxkinetics.com |
It is important to note that while these ranges serve as a guide, clinical assessment of the patient is paramount. tandfonline.com Some individuals may experience side effects at lower concentrations, while others may require levels at the higher end of the therapeutic range for an adequate response. mdpi.com
Methodologies for Serum Concentration Measurement
Accurate and timely measurement of theophylline serum concentrations is crucial for effective TDM.
The timing of blood sample collection is critical for correctly interpreting theophylline levels. For oral sustained-release preparations, which are common forms of this compound, peak concentrations are generally reached within a few hours of administration. mdedge.com To assess the peak level, it is often recommended to collect the blood sample at the expected time of maximum concentration.
For sustained-release products, the optimal time to measure a peak level is typically within four hours of ingestion. mdedge.com For a 12-hour formulation, steady state is usually reached after three days of consistent dosing. drugs.com At steady state, a peak sample can be drawn 12 hours after an evening dose or 9 hours after a morning dose. drugs.com For once-daily evening formulations, the peak concentration often occurs during the night. nih.gov In such cases, a morning blood sample can sometimes be used to estimate the nocturnal peak. nih.gov Trough concentrations, taken just before a dose, are generally not as useful for dose adjustments and can be misleading. drugs.com
TDM provides the necessary data to tailor this compound dosage to the individual patient. nih.gov The goal is to achieve and maintain a steady-state theophylline concentration within the therapeutic range.
The process of dosage individualization typically involves:
Initial Dosing: An initial dose is selected based on population averages and patient-specific factors like age and weight. psu.ac.th
TDM: After reaching a steady state (usually after about 3 days of consistent dosing), a blood sample is taken at the appropriate time to measure the theophylline concentration. drugs.compsu.ac.th
Dosage Adjustment: Based on the measured concentration and the patient's clinical response, the dosage is adjusted. tandfonline.compsu.ac.th
If the level is below the therapeutic range and the patient is not achieving the desired clinical effect, the dose may be increased. mdedge.com
If the level is within the therapeutic range and the patient is responding well, the dose is typically maintained. mdedge.com
If the level is above the therapeutic range or the patient is experiencing signs of toxicity, the dose will be decreased. mdedge.com
This iterative process of monitoring and adjustment allows for the optimization of therapy, maximizing benefits while minimizing risks. tandfonline.com
Factors Necessitating Enhanced TDM Implementation
Certain patient populations and clinical situations warrant more frequent or intensive therapeutic drug monitoring. These include:
Patients with Concurrent Illnesses:
Heart Failure: Can decrease theophylline clearance, increasing the risk of toxicity. rxkinetics.com
Liver Disease: Since theophylline is primarily metabolized in the liver, any impairment can significantly reduce its clearance. rxkinetics.comunil.ch
Acute Illness with Fever: A sustained high fever can prolong the half-life of theophylline. rxkinetics.com
Changes in Treatment:
Addition of Interacting Medications: Starting a new medication that is known to inhibit or induce the enzymes that metabolize theophylline requires monitoring. sps.nhs.uk Examples include certain antibiotics (e.g., erythromycin (B1671065), ciprofloxacin) and anticonvulsants (e.g., phenytoin). rxkinetics.comontosight.ai
Changes in Smoking Status: Because smoking increases theophylline metabolism, both starting and stopping smoking can significantly alter clearance and necessitate dose adjustments. openaccessjournals.comsps.nhs.uk
Pregnancy: Protein binding of theophylline decreases during pregnancy, which can increase the amount of free, active drug. More frequent monitoring may be needed. sps.nhs.uk
Elderly Patients: The clearance of theophylline is often slower in older adults. rxkinetics.com
Patients with Signs of Toxicity: Any new symptoms that could be related to theophylline toxicity, such as nausea, vomiting, or tremors, should prompt an immediate serum level check. nih.govnih.gov
This table summarizes key factors that can alter theophylline clearance and necessitate enhanced TDM.
| Factor | Effect on Theophylline Clearance |
| Decreased Clearance (Increased Risk of Toxicity) | |
| Heart Failure rxkinetics.com | Decreased |
| Liver Disease (e.g., Cirrhosis) rxkinetics.comunil.ch | Decreased |
| High Fever rxkinetics.com | Decreased |
| Certain Medications (e.g., Cimetidine (B194882), Erythromycin, Ciprofloxacin) rxkinetics.comontosight.ai | Decreased |
| Increased Clearance (Potential for Subtherapeutic Levels) | |
| Smoking rxkinetics.comopenaccessjournals.com | Increased |
| Certain Medications (e.g., Phenytoin, Rifampin) rxkinetics.com | Increased |
| Cystic Fibrosis nih.gov | Increased |
Patients with Compromised Organ Function (e.g., Hepatic, Cardiovascular, Renal)
Organ dysfunction can significantly alter the pharmacokinetics of theophylline, necessitating vigilant TDM to prevent toxicity. The clearance of theophylline is highly dependent on normal organ function, and impairment can lead to drug accumulation. rxkinetics.comnhsgrampian.org
Hepatic Impairment: The liver is the primary site of theophylline metabolism, accounting for approximately 90% of its elimination in adults through cytochrome P450 (CYP) isoenzymes, principally CYP1A2. pharmaceutical-journal.comdrugs.comdiagreat.com In patients with liver disease, such as decompensated cirrhosis, acute hepatitis, or cholestasis, theophylline clearance can be reduced by 50% or more. nih.govrxkinetics.comnih.gov This impairment in metabolic capacity prolongs the drug's half-life, leading to an increased risk of accumulation and toxicity even with standard doses. hres.casekisuimedical.jp Therefore, TDM is crucial for patients with hepatic dysfunction to ensure serum concentrations remain within the therapeutic range. hres.capatsnap.com
Cardiovascular Disease: Conditions like congestive heart failure (CHF) and cor pulmonale can decrease theophylline clearance. rxkinetics.comunil.ch This effect is primarily due to reduced hepatic blood flow, which limits the delivery of the drug to the liver for metabolism. rxkinetics.com The half-life of theophylline can be significantly prolonged in these patients, potentially exceeding 24 hours. hres.caccjm.org Close monitoring of serum theophylline levels is required in patients with severe cardiovascular disease to adjust dosing appropriately and avoid adverse events. hres.ca
Renal Impairment: In adult patients with normal hepatic function, renal impairment has a limited effect on theophylline clearance, as only about 10% of the drug is excreted unchanged in the urine. drugs.comunil.ch However, in patients with renal dysfunction, the metabolites of theophylline can accumulate. drugs.com Furthermore, plasma protein binding of theophylline may be reduced in renal impairment, which increases the concentration of the pharmacologically active unbound drug, heightening the risk of toxicity at what might be considered a normal total serum concentration. drugs.com For these reasons, cautious use and TDM are warranted. drugs.com The situation is different in neonates, where up to 50% of a theophylline dose may be excreted unchanged by the kidneys, making renal function a more critical determinant of clearance in this population. drugs.comunil.ch
Table 1: Impact of Compromised Organ Function on Theophylline Pharmacokinetics
| Condition | Effect on Theophylline Clearance | Rationale | Implication for TDM |
| Hepatic Impairment (e.g., Cirrhosis, Hepatitis) | Significantly Decreased nih.govrxkinetics.comnih.gov | Reduced metabolic capacity of the liver (main site of elimination). pharmaceutical-journal.comdiagreat.com | Essential for dose adjustment to prevent toxicity. hres.ca |
| Cardiovascular Disease (e.g., CHF, Cor Pulmonale) | Decreased rxkinetics.comunil.ch | Reduced hepatic blood flow impairs drug delivery for metabolism. rxkinetics.com | Crucial due to prolonged half-life and risk of accumulation. hres.caccjm.org |
| Renal Impairment (Adults) | Minimal effect on parent drug clearance. drugs.comunil.ch | Low renal excretion of unchanged theophylline (~10%). drugs.comunil.ch | Recommended due to metabolite accumulation and altered protein binding. drugs.com |
| Renal Impairment (Neonates) | Significant decrease. | High renal excretion of unchanged theophylline (~50%). drugs.comunil.ch | Essential due to reliance on renal pathway for elimination. drugs.com |
Age Extremes: Special Considerations for Pediatric and Geriatric Populations
The pharmacokinetics of theophylline vary substantially at the extremes of age, making TDM a cornerstone of therapy in pediatric and geriatric patients. unil.chresearchgate.net
Pediatric Population: Theophylline clearance undergoes significant changes from birth through adolescence.
Neonates and Infants: In premature and term neonates, the hepatic metabolic pathways for theophylline are immature, resulting in very low clearance rates and a prolonged elimination half-life that can exceed 30 hours. hres.caresearchgate.netnih.gov A unique metabolic pathway in neonates involves the methylation of theophylline to caffeine (B1668208). nih.gov Due to this slow and variable clearance, TDM is indispensable for managing therapy in this group. diagreat.comnih.govbmj.com Clearance begins to increase and normalize by the time an infant reaches one year of age. diagreat.com
Children (1-9 years): This age group typically exhibits the highest theophylline clearance rates, which can be 50% to 80% greater than in adults, resulting in a much shorter half-life of about 4 to 5 hours. drugs.comresearchgate.net This rapid elimination can make it challenging to maintain therapeutic concentrations. researchgate.net
Adolescents: As children enter adolescence, clearance rates gradually decrease to adult levels. bmj.com A review of multiple studies highlighted the significant inter-individual variation in clearance across all pediatric age groups, further underscoring the need for individualized dosing guided by TDM. bmj.com
Geriatric Population: Elderly patients (over 60-65 years) often exhibit a decreased clearance of theophylline, which is on average 30% lower than in younger, healthy adults. rxkinetics.comdrugs.com This reduction is attributed to a decline in hepatic metabolic activity, particularly via the CYP1A2 enzyme, and reduced renal function. researchgate.netnih.gov Additionally, elderly patients may have lower serum albumin levels, leading to a higher fraction of unbound, active theophylline. nih.gov These age-related physiological changes increase the risk of toxicity, making careful dose adjustments based on TDM essential. rxkinetics.comnih.gov
Table 2: Age-Related Pharmacokinetic Parameters of Theophylline
| Patient Population | Average Clearance | Average Half-Life | Key Considerations |
| Premature Neonates | 0.29 L/hr/kg drugs.com | 30 hours drugs.com | Immature hepatic metabolism; high reliance on renal excretion. diagreat.comnih.gov |
| Term Neonates & Infants (<1 yr) | 0.65 L/hr/kg (at 6-52 wks) drugs.com | 11 hours (at 6-52 wks) drugs.com | Clearance is low and variable, increases with age. diagreat.comresearchgate.net |
| Children (1-9 yrs) | 1.4 L/hr/kg drugs.com | 3.7 hours hres.ca | Clearance is significantly faster than in adults. drugs.comresearchgate.net |
| Children (9-16 yrs) | 0.9 L/hr/kg drugs.com | ~4-5 hours drugs.com | Clearance begins to decline towards adult values. bmj.com |
| Healthy Adults (Non-smokers) | 0.65 L/hr/kg drugs.com | 8.7 hours drugs.com | Baseline for comparison. |
| Elderly (>60 yrs) | Decreased by ~30% vs. young adults rxkinetics.comdrugs.com | Prolonged rxkinetics.com | Reduced hepatic and renal function; potentially higher unbound drug fraction. researchgate.netnih.gov |
Influence of Concurrent Medications and Complex Polypharmacy Regimens
The administration of this compound within a complex polypharmacy regimen, which is common in patients with comorbidities and in the elderly, presents a significant challenge due to the high potential for drug-drug interactions. nih.govmdpi.com These interactions can alter theophylline clearance, leading to either therapeutic failure or toxicity. ccjm.orgscot.nhs.uk TDM is a critical tool for navigating these complexities safely.
Theophylline is metabolized in the liver primarily by the CYP1A2 enzyme, with minor contributions from other CYP enzymes. pharmaceutical-journal.compharmacytimes.com Consequently, drugs that inhibit or induce CYP1A2 can have a clinically significant impact on theophylline concentrations. pharmaceutical-journal.compharmacytimes.compharmgkb.org
Enzyme Inhibitors: Co-administration of CYP1A2 inhibitors reduces theophylline metabolism, leading to decreased clearance and increased serum levels. This elevates the risk of toxicity. ccjm.orgnih.gov
Enzyme Inducers: Concurrent use of CYP1A2 inducers accelerates theophylline metabolism, resulting in increased clearance and lower serum levels. This can lead to a loss of therapeutic effect. pharmacytimes.comnih.gov Tobacco and marijuana smoke are potent inducers of CYP1A2 and can increase theophylline clearance by 50-80%. drugs.comgpnotebook.com
Given the large number of medications that can interact with theophylline, routine TDM is recommended whenever a potentially interacting drug is started or stopped. litfl.comscot.nhs.uk
Table 3: Selected Drug Interactions with this compound (Theophylline)
| Interacting Drug Class | Specific Examples | Mechanism of Interaction | Effect on Theophylline Concentration |
| Antibiotics (Macrolides) | Erythromycin, Clarithromycin, Troleandomycin ccjm.orgdrugbank.com | Inhibition of CYP1A2 ccjm.org | Increase |
| Antibiotics (Quinolones) | Ciprofloxacin (B1669076), Enoxacin pharmacytimes.comdrugbank.com | Inhibition of CYP1A2 pharmacytimes.com | Increase |
| Anticonvulsants | Phenobarbital (B1680315), Phenytoin, Carbamazepine rxkinetics.comnih.gov | Induction of CYP enzymes rxkinetics.comnih.gov | Decrease |
| H2-Receptor Antagonists | Cimetidine rxkinetics.comnih.gov | Inhibition of CYP1A2 pharmacytimes.com | Increase |
| Antiviral Agents | Ritonavir hiv-druginteractions.org | Induction of CYP1A2 hiv-druginteractions.org | Decrease |
| Xanthine (B1682287) Oxidase Inhibitors | Allopurinol (high-dose), Febuxostat pharmgkb.orgnih.gov | Inhibition of theophylline metabolism pharmgkb.orgnih.gov | Increase |
| Antidepressants | Fluvoxamine pharmacytimes.com | Potent inhibition of CYP1A2 pharmacytimes.com | Significant Increase |
| Tuberculostatics | Rifampin rxkinetics.com | Potent induction of CYP enzymes rxkinetics.com | Decrease |
| Environmental Factors | Tobacco/Marijuana Smoke drugs.comgpnotebook.com | Induction of CYP1A2 by polycyclic aromatic hydrocarbons pharmaceutical-journal.comgpnotebook.com | Decrease |
Oxtriphylline Pharmacotherapy in Special Populations
Pediatric Population Research
The use of oxtriphylline (B85587) in children requires careful consideration due to the dynamic physiological changes that occur from birth through adolescence. These changes significantly impact how the drug is absorbed, distributed, metabolized, and eliminated.
Unique Pharmacokinetic and Safety Considerations in Neonates and Infants
The pharmacokinetic profile of theophylline (B1681296), the active component of this compound, is markedly different in neonates and infants compared to older children and adults. nih.gov Neonates, particularly premature infants, exhibit prolonged half-life values and low clearance rates for theophylline. nih.gov This is largely attributed to immature liver enzyme systems responsible for drug metabolism and underdeveloped renal function for excretion. nih.govresearchgate.net Specifically, the cytochrome P450 enzyme pathways, which are crucial for theophylline metabolism, are not fully developed at birth. researchgate.net
A unique metabolic pathway in neonates is the methylation of theophylline to caffeine (B1668208), a process not significantly observed in older age groups. nih.gov Furthermore, neonates have lower concentrations of plasma proteins like albumin, and the binding capacity of these proteins is also reduced. msdmanuals.com This leads to a higher fraction of free, unbound drug in the circulation, potentially increasing both the pharmacological effect and the risk of toxicity at lower total drug concentrations. msdmanuals.com The apparent volume of distribution for theophylline is also larger in neonates. nih.gov Due to these factors, there is a heightened risk of developing toxic serum levels in infants under one year of age if dosage is based on recommendations for older children. hres.canih.gov
Analysis of Variability in Clearance Rates Across Pediatric Age Groups
The clearance of theophylline demonstrates significant variability across different pediatric age groups. nih.gov Newborns and neonates have notably slow clearance rates. hres.ca However, as children grow, their metabolic capacity changes. Total body clearance of theophylline tends to increase with age up to about 10 years old. nih.gov In fact, older pediatric patients, specifically those over one year of age, often have rapid clearance rates. hres.ca
A study examining theophylline clearance in children aged 6 months to 15 years found that the most significant interpatient variability in clearance occurred in the 2 to 4-year-old age group. nih.gov After the age of 10, the total body clearance of theophylline was observed to significantly decrease with increasing age. nih.gov This high degree of variability in clearance necessitates individualized dosing and monitoring to maintain therapeutic drug levels and avoid toxicity. researchgate.netnih.gov Research comparing two different populations of asthmatic children using this compound syrup also highlighted significant differences in theophylline's total body clearance, apparent volume of distribution, and absorption rates, suggesting that population characteristics can influence pharmacokinetics. nih.gov
Geriatric Population Research
The aging process brings about physiological changes that alter drug handling, placing older adults at a higher risk for adverse drug events.
Altered Pharmacokinetics and Increased Risk of Toxicity in Older Adults
In geriatric patients, the pharmacokinetics of theophylline are influenced by age-related declines in organ function. researchgate.net Reduced hepatic blood flow and liver mass can lead to decreased metabolism of drugs like theophylline. researchgate.netccjm.org Additionally, a decline in renal function, a common aspect of aging, can impair the excretion of the drug and its metabolites. researchgate.net These changes often result in a prolonged drug half-life and diminished clearance, which can lead to drug accumulation and an increased risk of toxicity even with standard doses. ccjm.orghres.ca
Changes in body composition, such as a decrease in total body water and lean body mass and an increase in body fat, also affect drug distribution in the elderly. ccjm.org The prevalence of chronic diseases and the use of multiple medications (polypharmacy) in this population further complicate theophylline therapy, increasing the likelihood of drug interactions that can alter its clearance. researchgate.netnih.gov For instance, certain medications commonly used by older adults, such as cimetidine (B194882) and some antibiotics, can inhibit the cytochrome P450 enzymes responsible for theophylline metabolism, thereby increasing its serum concentration and toxicity risk. nih.gov Consequently, elderly patients are at a greater risk of experiencing serious toxic effects from theophylline. hres.ca Life-threatening toxicity can occur at lower serum concentrations in chronic overdoses compared to acute overdoses. nih.gov
Pregnancy and Lactation Studies
The use of this compound during pregnancy and lactation requires a careful assessment of the potential benefits for the mother against the risks to the fetus and infant.
Placental Transfer of Theophylline and Implications for Fetal Exposure
Theophylline, the active moiety of this compound, readily crosses the placental barrier. hres.cafrontiersin.org Studies have shown that theophylline concentrations in cord serum at delivery are similar to those in the maternal serum, with a cord-to-maternal plasma ratio approaching 1.0. drugs.comfrontiersin.orgnih.gov This indicates a high degree of placental transfer and significant fetal exposure. frontiersin.org
An in vitro study using a human placental perfusion system demonstrated that theophylline appeared in the fetal circuit within five minutes of being introduced to the maternal circuit, with equilibrium being reached between the two. nih.gov Because of this extensive transplacental passage, there is a potential for toxicity in the neonate following maternal administration before delivery. frontiersin.org Reports have described transient adverse effects in newborns, such as jitteriness and tachycardia, when maternal theophylline levels are in the therapeutic range. drugs.comnih.gov While studies have not found an increased risk of major malformations with first-trimester exposure, the potential for adverse effects on the fetus, especially near term, necessitates careful consideration. drugs.com The use of theophylline in pregnant women should be weighed against the risk of uncontrolled asthma. hres.ca
Interactive Data Table: Theophylline Pharmacokinetic Parameters
| Parameter | Neonates | Children (1-9 years) | Adults (non-smoking) |
| Mean Half-Life | Prolonged nih.gov | 3.7 hours (Range: 1-9 hours) hres.ca | 7.7 hours (Range: 3-15 hours) hres.ca |
| Clearance Rate | Extremely slow hres.ca | Rapid hres.ca | Intermediate hres.ca |
Interactive Data Table: Theophylline Placental and Milk Transfer
| Medium | Concentration Ratio (Infant/Mother) | Notes |
| Cord Serum | ~1.0 drugs.comfrontiersin.org | Indicates significant placental transfer. |
| Breast Milk | 0.61 to 0.87 drugs.com | Peak milk concentration occurs 1-3 hours post-dose. drugs.com |
Excretion into Breast Milk and Potential Adverse Effects in Nursing Infants
This compound is excreted into human milk, with the active component, theophylline, being detectable. drugs.com Studies have shown that the concentration of theophylline in breast milk is approximately 70% of the mother's serum levels. nih.gov The peak concentration in milk typically occurs between one and three hours after oral ingestion of an immediate-release formulation. drugs.comnih.gov
While the American Academy of Pediatrics considers theophylline use to be compatible with breastfeeding, there are potential adverse effects for the nursing infant. drugs.com Irritability has been reported in at least one breastfed infant whose mother was taking a theophylline-containing medication. drugs.com Other potential side effects in infants include stimulation, fretful sleep, jitteriness, and vomiting. drugs.comnih.gov Newborns, particularly premature infants, are more susceptible to these effects due to their slower elimination of theophylline. nih.gov
To minimize infant exposure, nursing just before taking this compound is recommended to avoid peak milk concentrations. drugs.com The manufacturer suggests that a decision should be made whether to discontinue nursing or the drug, considering the importance of the medication for the mother. drugs.com
Table 1: this compound Excretion in Breast Milk
| Parameter | Finding | Source |
| Excretion | This compound (as theophylline) is excreted in human milk. | drugs.com |
| Milk-to-Serum Ratio | The milk:serum ratio of theophylline ranges from 0.61 to 0.87. | drugs.com |
| Peak Concentration in Milk | Occurs 1 to 3 hours after oral ingestion. | drugs.com |
| Potential Infant Adverse Effects | Irritability, stimulation, fretful sleep, jitteriness, vomiting. | drugs.comnih.gov |
Patients with Co-morbidities
The kidneys play a role in the excretion of theophylline metabolites. patsnap.com In patients with impaired renal function, these metabolites can accumulate, potentially contributing to toxicity. drugs.com Furthermore, renal impairment can lead to decreased plasma protein binding of theophylline, resulting in higher concentrations of the free, active drug and an increased risk of adverse effects. drugs.com
Therefore, this compound should be used with caution in individuals with renal dysfunction. drugs.com Close monitoring of serum theophylline concentrations is often necessary to guide dosage adjustments and prevent toxicity. drugs.comdrugs.com
This compound and other theophylline derivatives are generally contraindicated in patients with underlying seizure disorders unless they are on appropriate anticonvulsant medication. patsnap.comdrugs.comhres.ca Theophylline can cause seizures, which are more commonly associated with toxic serum levels but have also been reported at therapeutic concentrations, especially in patients with pre-existing risk factors like head trauma or cerebral infarct. drugs.comdrugs.com If this compound therapy is deemed necessary in a patient with a seizure disorder, it is crucial to maintain serum theophylline levels in the low therapeutic range and monitor the patient closely. drugs.comdrugs.com
In patients with severe pulmonary or cardiovascular disease, the metabolism of this compound may be impaired. hres.carxmed.com This can lead to the accumulation of the drug and an increased risk of toxicity even with standard doses. hres.ca this compound stimulates the cardiac muscle, which can be detrimental in certain coronary artery diseases. hres.carxmed.com It should be used with caution in patients with severe hypertension and other cardiovascular conditions. rxmed.com
The drug's primary application is for symptomatic relief of bronchoconstriction in conditions like bronchial asthma and chronic obstructive pulmonary emphysema. rxmed.com However, due to the potential for serious side effects like ventricular arrhythmias, careful consideration and monitoring are essential in this patient population. hres.ca
This compound is contraindicated in patients with active peptic ulcer disease. patsnap.comhres.carxmed.com This is because methylxanthines, including theophylline, are known to stimulate the secretion of peptic acid, which can exacerbate the condition. drugs.comdrugs.com
For patients with gastroesophageal reflux disease (GERD), this compound should be used with caution. drugs.com Methylxanthines can increase gastric acidity and may also relax the lower esophageal sphincter, which can worsen gastric reflux. drugs.com
Advanced Analytical Methodologies for Oxtriphylline and Its Metabolites
Chromatographic Techniques for Quantitative Analysis
Chromatography plays a vital role in separating oxtriphylline (B85587) from its related substances and metabolites before quantification. Various chromatographic methods have been developed and validated for this purpose.
HPLC is widely used for the quantitative analysis of this compound and related compounds due to its sensitivity and specificity impactfactor.orgasianpubs.org. Method development for this compound often involves optimizing parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength to achieve adequate separation and sensitivity impactfactor.orgasianpubs.org.
A stability-indicating reverse phase HPLC method for estimating related substances in this compound was developed and validated using Analytical Quality by Design (AQbD) principles. Critical method parameters identified included mobile phase flow rate, column temperature, and mobile phase pH impactfactor.orgresearchgate.net. The method utilized a C18 column and a gradient elution with UV detection at 270 nm researchgate.net. Validation parameters such as precision, accuracy, specificity, linearity, and solution stability were assessed researchgate.net. Linearity was established over a concentration range, with a correlation coefficient typically greater than 0.999 asianpubs.orgresearchgate.net. Accuracy was demonstrated through recovery studies at different spiking levels, showing recoveries within acceptable ranges researchgate.net. Robustness studies indicated that minor variations in flow rate, column temperature, and mobile phase pH did not significantly impact the method impactfactor.orgresearchgate.net.
Another RP-HPLC method was developed and validated for the simultaneous estimation of this compound alongside other drugs in tablet formulations asianpubs.orgresearchgate.net. This method employed a C18 column with a mobile phase of orthophosphoric acid buffer and acetonitrile (B52724), detected at 260 nm asianpubs.org. The retention time for this compound was reported as 2.90 minutes asianpubs.org. Validation according to ICH guidelines confirmed the method's linearity, precision, accuracy, and robustness asianpubs.org.
Detailed research findings from HPLC method validation studies demonstrate high correlation coefficients for linearity, low relative standard deviations for precision, and mean percentage recoveries close to 100% for accuracy asianpubs.org. These data support the reliability of HPLC for the quantitative analysis of this compound.
Here is a summary of typical validation data for HPLC methods for this compound:
| Validation Parameter | Result (Example 1) asianpubs.org | Result (Example 2) researchgate.net |
| Linearity (r) | 0.999 | >0.999 |
| Precision (%RSD) | 0.2 | <1% |
| Accuracy (% Recovery) | 99.44 | 98.40 - 102.54 |
| LOD | Very low | 0.0496 µg/mL (for Theophylline (B1681296), related to this compound) ijcpa.in |
| LOQ | Very low | 0.150 µg/mL (for Theophylline, related to this compound) ijcpa.in |
HPTLC is a versatile and cost-effective chromatographic technique that can be applied to the analysis of pharmaceuticals, including screening and quantitative analysis scientificlabs.co.uk. While direct information on HPTLC specifically for this compound is less prevalent in the provided results compared to HPLC, HPTLC methods have been developed and validated for theophylline, the active component of this compound, and other related compounds akjournals.comresearchgate.net.
HPTLC allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for rapid screening and quality control scientificlabs.co.uk. Detection is often performed using UV-densitometry akjournals.com. Method validation for HPTLC, similar to HPLC, involves assessing parameters such as linearity, precision, accuracy, and specificity akjournals.comresearchgate.net. For theophylline analysis by HPTLC, a method using silica (B1680970) gel plates and a mobile phase of chloroform-methanol has been reported, with UV-densitometric detection at 277 nm akjournals.com. This method demonstrated good linearity, recovery, and repeatability for theophylline in biological samples akjournals.com. The principles and validation approaches used for theophylline analysis by HPTLC can be extended to this compound, considering their close relationship.
Gas chromatography (GC), also referred to as Gas-Liquid Chromatography (GLC), has been historically used for the analysis of theophylline and other methylxanthines nih.govbertin-bioreagent.com. GLC methods generally offer good sensitivity and selectivity, separating interfering xanthines from the analyte nih.gov. However, these methods often require more extensive sample preparation, including derivatization, compared to HPLC nih.gov.
In a historical context, GLC was a significant technique for determining theophylline levels nih.gov. While HPLC has largely superseded GLC for routine therapeutic drug monitoring of theophylline due to simpler sample preparation and direct injection capabilities, GC remains a valuable tool in certain analytical scenarios, particularly when coupled with mass spectrometry (GC-MS) for enhanced identification and quantification of volatile or semi-volatile compounds and their metabolites bertin-bioreagent.com. Modern analytical laboratories, including those involved in pharmaceutical analysis, continue to utilize GC for a range of applications bertin-bioreagent.com.
Spectroscopic and Immunoassay Methods
Spectroscopic techniques and immunoassays offer alternative or complementary approaches for the analysis of this compound and its metabolites.
UV-spectrophotometry is a simple and cost-effective method widely used in pharmaceutical analysis for the quantitative estimation of drugs innovareacademics.inresearchgate.net. This compound, being a salt of theophylline, which has a characteristic UV absorption spectrum, can be analyzed using UV-spectrophotometry caymanchem.comnih.gov. Theophylline exhibits UV absorption, with a λmax around 270-275 nm caymanchem.comnih.gov.
UV-spectrophotometric methods have been developed and validated for the analysis of theophylline and other related compounds in bulk and pharmaceutical formulations ijcpa.inresearchgate.net. These methods often rely on measuring absorbance at specific wavelengths and applying the Beer-Lambert law for quantification innovareacademics.in. Techniques such as simultaneous equation methods, derivative spectrophotometry, and difference spectrophotometry can be employed to analyze mixtures or overcome interference from excipients innovareacademics.in. While simple UV-spectrophotometry may lack specificity when analyzing complex matrices or samples containing related substances with overlapping spectra, validated methods can be suitable for routine quality control of this compound in certain formulations innovareacademics.inresearchgate.net.
Fluorimetry, which measures fluorescence intensity, is another spectroscopic technique that has been applied to the analysis of theophylline nih.gov. Fluorimetric methods can offer higher sensitivity compared to UV-spectrophotometry for compounds that exhibit native fluorescence or can be derivatized to become fluorescent nih.govmedchemexpress.com. However, the applicability of fluorimetry for direct this compound analysis depends on its fluorescence properties or the feasibility of suitable derivatization methods.
Immunoassay techniques are bioanalytical methods that utilize the specific binding reaction between an antigen (analyte) and an antibody for quantification researchgate.netijbs.org. These methods are known for their high specificity, sensitivity, and high-throughput capabilities, making them valuable for analyzing analytes, including drugs and metabolites, in complex biological matrices hres.cahres.cahres.caresearchgate.netijbs.orgnih.gov.
Immunoassays, including radioimmunoassay and enzyme immunoassay, have been developed and used for measuring serum theophylline levels hres.cahres.cahres.canih.gov. These methods are generally specific, with metabolites and other drugs typically not affecting the results hres.cahres.cahres.ca. The development of an immunoassay involves generating specific antibodies (monoclonal or polyclonal) that bind selectively to the analyte researchgate.netijbs.orgnih.gov. Signal generation is achieved through labels (e.g., radioisotopes or enzymes) attached to either the analyte or the antibody researchgate.netijbs.org.
The high specificity of immunoassays is a key advantage, particularly when analyzing biological samples where numerous endogenous compounds could potentially interfere with other analytical methods researchgate.netijbs.org. While the initial development of a new immunoassay can be time-consuming due to the antibody generation process, established immunoassay methods offer rapid and high-throughput analysis nih.gov.
Immunoassays for theophylline are specific and generally not affected by its metabolites or other drugs hres.cahres.cahres.ca. This specificity is crucial for accurate monitoring of theophylline levels, and by extension, can be relevant for understanding the analytical landscape surrounding this compound, which is converted to theophylline in the body impactfactor.org.
Role of Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS) in Complex Biological Matrices
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of drugs and their metabolites in biological samples. LC-MS/MS offers high selectivity and sensitivity, which are essential for quantifying analytes in complex matrices where interfering endogenous compounds are present researchgate.netnih.govunil.chbluthbio.com.
LC-MS methods can perform detection based on molecular weight, and LC-MS/MS provides further specificity by monitoring specific fragmentation patterns of the target analytes researchgate.netbluthbio.com. This is achieved through techniques like Multiple Reaction Monitoring (MRM), where specific precursor ions and their characteristic product ions are monitored nih.gov. This targeted approach significantly reduces interference from matrix components, leading to improved accuracy and lower limits of detection nih.govresearchgate.net.
Studies have utilized LC-MS/MS for the determination of theophylline and its metabolites in biological samples. For instance, a method employing a column-switching system in combination with atmospheric pressure chemical ionization LC-MS (LC-APCI-MS) was developed for the determination of theophylline and its metabolites in biological samples researchgate.netnih.govcapes.gov.br. This method utilized a reversed-phase column and achieved separation within 30 minutes researchgate.netcapes.gov.br. The molecular ions of theophylline and its metabolites were clearly observed as base peaks in the mass spectrum, demonstrating the sensitivity of the technique researchgate.net.
Another study quantified theophylline in rabbit plasma using triple quadrupole LC/MS in positive ionization mode with MRM. nih.gov Phenacetin was used as an internal standard, chosen for its similar properties to theophylline, aiding in compensating for extraction losses and variations in MS sensitivity. nih.gov The transitions monitored were m/z 181.1→124.2 for theophylline and m/z 180.2→110.1 for the internal standard. nih.gov
LC-MS/MS is particularly valuable for bioanalysis due to its ability to handle complex matrices like plasma, serum, and urine, which contain numerous endogenous components that can cause ionization suppression or enhancement (matrix effects) bluthbio.comresearchgate.net. Sample preparation is a critical step to minimize these matrix effects and improve assay performance bluthbio.com.
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is a crucial step in the analysis of this compound (measured as theophylline) and its metabolites in biological matrices. The goal is to isolate and concentrate the analytes of interest while removing interfering substances from the complex biological matrix. Common techniques include liquid-liquid extraction, solid phase extraction, and protein precipitation.
Optimization of Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction (LLE) is a widely used sample preparation technique in bioanalysis that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent oup.comphenomenex.com. LLE is effective for isolating analytes from complex biological fluids like plasma, serum, and urine oup.comphenomenex.com.
The optimization of LLE involves selecting appropriate organic solvents and adjusting the pH of the aqueous phase to ensure the analyte is in its most extractable form. For theophylline, which is a weak acid, extraction efficiency can be influenced by pH. An LLE procedure for theophylline in plasma and saliva samples involved extraction with an organic solvent mixture after adding water to the sample. brieflands.com This method utilized chloroform/isopropanol (20:1, v/v) as the extraction solvent. brieflands.com Following vortexing and centrifugation, the organic layer containing theophylline was transferred for analysis. brieflands.com
While LLE is relatively simple and cost-effective, it can be labor-intensive and may require large volumes of solvents. oup.comphenomenex.comnih.gov The formation of emulsions can also complicate the process. oup.comnih.gov
Utility of Solid Phase Extraction (SPE) Methods
Solid phase extraction (SPE) is another widely used technique for sample preparation in bioanalysis, offering advantages such as cleaner extracts, higher selectivity, and the ability to be automated compared to LLE oup.comnih.govamericanlaboratory.com. SPE involves the partitioning of analytes between a liquid sample and a solid stationary phase (sorbent) oup.comnih.gov.
SPE methods for theophylline analysis would typically involve selecting a suitable sorbent based on theophylline's chemical properties. Reversed-phase sorbents, such as C18, are commonly used for extracting relatively nonpolar compounds like theophylline from aqueous biological matrices nih.gov. The SPE process generally involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte lcms.cz.
Simplified SPE protocols have been developed to reduce sample processing time and solvent consumption. A 3-step SPE protocol using Oasis HLB sorbent, which is water-wettable, has been shown to be effective for extracting a range of compounds, including those relevant to drug discovery and development, from urine and plasma lcms.cz. This simplified approach eliminates the conditioning and equilibration steps, saving time and solvent. lcms.cz
SPE can provide significant benefits in bioanalysis, including low matrix factors, high sample cleanliness, and the ability to concentrate low-level analytes americanlaboratory.comlcms.cz. However, the choice of SPE product and the optimization of the protocol are critical for achieving robust and reproducible results americanlaboratory.com.
Protein Precipitation Techniques for Biofluid Sample Preparation
Protein precipitation (PP) is a rapid and straightforward sample preparation technique commonly used for removing proteins from biological fluids like plasma and serum prior to analysis by techniques such as LC-MS/MS bluthbio.comabcam.comresearchgate.net. Proteins can interfere with analytical measurements by clogging columns, causing matrix effects, and suppressing ionization in mass spectrometry bluthbio.comresearchgate.net.
Various agents can be used for protein precipitation, including organic solvents (e.g., acetonitrile, methanol), acids (e.g., trichloroacetic acid), and salts abcam.comresearchgate.netnih.gov. Organic solvents like acetonitrile and methanol (B129727) are effective protein precipitants researchgate.netnih.gov. The addition of an organic solvent to a biological sample reduces the solubility of proteins, causing them to aggregate and precipitate out of solution abcam.com.
Studies have evaluated the effectiveness of different protein precipitation techniques. Acetonitrile, trichloroacetic acid, and zinc sulfate (B86663) were found to be effective in removing protein from plasma samples. nih.gov Acetonitrile demonstrated high protein precipitation efficiency at a 2:1 ratio of precipitant to plasma. nih.gov While effective for protein removal, organic solvents may require subsequent evaporation and reconstitution steps, and high concentrations can affect reversed-phase separations researchgate.net.
Protein precipitation is often used as a preliminary cleanup step before further analysis, such as by LC-MS/MS abcam.comresearchgate.net. The supernatant, containing the small molecule analytes, can then be directly injected or subjected to further sample preparation steps like LLE or SPE for additional cleanup and concentration abcam.com.
Application of Quality by Design (QbD) Principles in Analytical Method Development and Validation
Quality by Design (QbD) is a systematic approach to method development that begins with defined objectives and emphasizes understanding the method and controlling its performance based on sound science and risk management researchgate.netetflin.com. Applying QbD principles to analytical methods, known as Analytical Quality by Design (AQbD), aims to ensure the reliability, robustness, and consistent performance of the method throughout its lifecycle researchgate.netetflin.com.
In the context of developing analytical methods for this compound (theophylline) and its related substances, AQbD involves identifying critical method parameters (CMPs) and critical method attributes (CMAs). CMPs are variables that can impact the method's performance, while CMAs are the desired outcomes or performance characteristics of the method impactfactor.orgresearchgate.net.
A study applying AQbD principles to develop a stability-indicating HPLC method for related substances in this compound identified mobile phase flow rate, column temperature, and mobile phase pH as critical method parameters. impactfactor.orgresearchgate.net Critical method attributes included the resolution between this compound and a related compound, and the tailing of the this compound peak. researchgate.net
The AQbD approach involves conducting risk assessments to identify potential sources of variability and using tools like Design of Experiments (DoE) to understand the relationship between CMPs and CMAs etflin.com. This allows for the definition of a design space within which the method will consistently meet the desired performance criteria etflin.com.
Validation of an AQbD method confirms that the method is suitable for its intended purpose, covering parameters such as accuracy, precision, specificity, linearity, and robustness researchgate.netetflin.comresearchgate.netasianpubs.orgijpsm.com. Robustness studies, which assess the method's performance under small, deliberate variations in CMPs, are particularly important in demonstrating the method's reliability researchgate.netresearchgate.net. Applying QbD principles leads to a more thorough understanding of the analytical method, resulting in a more robust and reliable method for the quantification of this compound and its metabolites in biological matrices researchgate.netresearchgate.net.
Historical Perspectives and Evolution of Oxtriphylline Research
Early Clinical Investigations and Landmark Studies (e.g., 1960s Clinical Trials)
The use of methylxanthines for asthma treatment dates back to the 19th century, with strong coffee being a recognized remedy. researchgate.net The bronchodilatory effects of theophylline (B1681296) were discovered in the 1920s. researchgate.net Oxtriphylline (B85587), also known as choline (B1196258) theophyllinate, emerged as a therapeutic option intended to offer advantages over other theophylline derivatives like aminophylline (B1665990). hres.caontosight.ai It was reported to be more soluble, more stable, and better absorbed from the gastrointestinal tract. hres.ca
Early clinical investigations in the mid-20th century focused on establishing the efficacy and tolerability of various xanthine (B1682287) preparations. A notable study from the 1960s investigated the use of non-sustained release choline theophyllinate in children with asthma. nih.gov These early trials were crucial in establishing the role of xanthines as a foundational treatment for chronic asthma before the widespread availability of other drug classes. ijciar.com The primary goal of these investigations was to demonstrate effective bronchodilation and symptom control in patients with obstructive airway diseases. drugbank.comncats.io
Research from this era concentrated on measuring improvements in lung function and clinical control of asthma. researchgate.net Studies compared this compound (choline theophyllinate) with other theophylline preparations and placebo, laying the groundwork for its use in clinical practice. researchgate.net
Table 1: Selected Early Research Focus on Theophylline and its Salts
| Decade | Primary Research Focus | Key Findings/Objectives |
| 1960s | Efficacy of different theophylline salts, including choline theophyllinate (this compound). nih.govijciar.com | Establishing bronchodilator effects and prophylactic use in chronic asthma. ijciar.com |
| 1970s | Monotherapy for chronic stable asthma. researchgate.net | Confirmation of efficacy as a primary treatment, alongside growing recognition of its therapeutic window. researchgate.net |
Development of Sustained-Release Formulations and Pharmacokinetic Enhancements
A significant evolution in xanthine therapy was the development of sustained-release (SR) formulations. The therapeutic benefit of theophylline is linked to maintaining stable serum concentrations. ncats.ioaapharma.ca Immediate-release preparations required frequent dosing, leading to peaks and troughs in blood levels that could result in breakthrough symptoms or unwanted side effects.
The development of SR this compound, such as Choledyl SA, was a major pharmacokinetic enhancement. hres.ca These formulations are designed to release the drug gradually, allowing for less frequent dosing (e.g., every 12 hours) while maintaining therapeutic blood levels. hres.ca
The technology behind these SR tablets often involves incorporating the active drug into a matrix system. researchgate.netajpp.in This matrix, which can be composed of various polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinyl acetate, controls the rate at which the drug dissolves and is absorbed in the gastrointestinal tract. researchgate.nethres.ca
Pharmacokinetic studies of SR this compound demonstrated its ability to achieve peak theophylline blood levels between 2 and 4 hours, with therapeutic levels persisting for up to 12 hours after administration. hres.ca This represented a substantial improvement in maintaining the consistent drug concentrations necessary for managing chronic respiratory conditions. nih.gov
Table 2: Pharmacokinetic Properties of Sustained-Release (SR) Theophylline Formulations
| Pharmacokinetic Parameter | Description | Significance for SR Formulations |
| Time to Peak Concentration (Tmax) | The time it takes for the drug to reach its maximum concentration in the blood. For SR tablets, this is typically between 8 and 12 hours. aapharma.cahres.ca | A delayed Tmax indicates a slower, more controlled release of the drug. aapharma.ca |
| Steady-State Concentration | The point at which the rate of drug administration is equal to the rate of elimination over a dosing interval, resulting in a stable level of the drug. This is usually achieved within 3 days for SR products. hres.ca | Crucial for long-term management of chronic diseases like asthma and COPD. hres.ca |
| Plasma Half-Life (t½) | The time required for the concentration of the drug in the plasma to decrease by half. For theophylline in adults, the mean is around 4.5 hours, but with significant individual variability. hres.ca | SR formulations help to smooth out the concentration curve despite the drug's intrinsic half-life, reducing fluctuations. aapharma.ca |
| Bioavailability | The proportion of the administered drug that reaches the systemic circulation unchanged. Oral theophylline is generally well-absorbed. ajpp.in | SR formulations are designed to ensure complete and predictable absorption over an extended period. researchgate.net |
Evolution of this compound's Role within the Broader Therapeutic Landscape for Respiratory Disorders
The role of this compound and other theophyllines has evolved significantly over the past several decades. In the 1960s and 1970s, they were a cornerstone of asthma management. researchgate.netmednexus.org However, the therapeutic landscape for respiratory disorders has been reshaped by the introduction of new classes of drugs with different mechanisms of action and improved safety profiles.
The advent of inhaled therapies, particularly beta2-agonists and inhaled corticosteroids (ICS), marked a major shift in treatment paradigms. nih.govnih.gov These agents offered direct delivery to the airways and, in the case of ICS, addressed the underlying inflammation in asthma. nih.gov Consequently, the use of theophyllines as a first-line therapy declined. nih.govatsjournals.org
Today, this compound and theophylline are generally considered add-on therapies. atsjournals.org They may be used in patients with asthma or COPD whose condition is not adequately controlled by inhaled bronchodilators and corticosteroids. atsjournals.org The rationale for their continued use includes a different mechanism of action—phosphodiesterase (PDE) inhibition and other anti-inflammatory effects—which can complement other treatments. ncats.iopediatriconcall.com
More recent developments in respiratory care include the widespread use of long-acting beta-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and combination "triple therapy" (ICS/LABA/LAMA) inhalers, particularly for COPD. mednexus.org Within this modern context, xanthines like this compound occupy a niche role. archivemarketresearch.com Furthermore, research into other xanthine derivatives, such as doxofylline, suggests a continued effort to find agents with a better efficacy and safety balance compared to older theophyllines. nih.goversnet.org While this compound represented an improvement over earlier xanthines, the field continues to evolve, placing it within a historical continuum of respiratory drug development. ersnet.org
Future Research Directions and Unexplored Avenues
Novel Insights into Oxtriphylline's Molecular Signaling Pathways Beyond Established Mechanisms
While the primary mechanisms of This compound (B85587) (via theophylline) involving phosphodiesterase inhibition and adenosine (B11128) receptor antagonism are understood, there is potential for discovering additional molecular signaling pathways influenced by this compound. Theophylline (B1681296) is known to activate histone deacetylase (HDAC) activity, an effect observed at therapeutic concentrations and potentially independent of its PDE inhibition or adenosine receptor antagonism. atsjournals.orgmdpi.com This HDAC activation can suppress the expression of inflammatory genes and may play a role in reversing corticosteroid resistance. atsjournals.org Further research could delve deeper into the specific HDAC subtypes activated by this compound and the downstream effects of this activation on gene expression and cellular function. atsjournals.org Exploring other potential interactions with cellular targets or signaling cascades could reveal novel therapeutic effects or provide a more comprehensive understanding of its pharmacological profile. For instance, genomic analysis-based approaches have been used in drug repurposing to identify potential target genes and molecular pathways, and this compound has appeared in such analyses in the context of potential antidepressant targets, although this is an emerging area. mdpi.com
Exploration of Pharmacogenomics and Personalized this compound Therapy
Interindividual variability in response to drug therapy is a significant challenge, influenced by factors including genetic differences, age, health status, and environmental conditions. revistafarmaciahospitalaria.es Pharmacogenomics, the study of how genes impact an individual's response to drugs, holds promise for personalizing drug therapy to maximize efficacy and minimize adverse reactions. revistafarmaciahospitalaria.esnih.gov Given that this compound's metabolism is primarily hepatic and can be influenced by various factors, including concomitant drug therapy and certain disease states, investigating the pharmacogenomic factors that influence this compound metabolism and response could lead to personalized dosing algorithms. vulcanchem.comhres.ca Identifying genetic polymorphisms in enzymes involved in theophylline metabolism (the active component of this compound) could help predict patient responses and tailor dosages more effectively. revistafarmaciahospitalaria.espacificu.edu This could be particularly relevant in managing conditions where maintaining therapeutic levels within a narrow window is crucial.
Investigation of this compound's Potential Role in Emerging Therapeutic Areas Beyond Respiratory Disorders
While traditionally used for respiratory conditions like asthma and COPD, the multifaceted mechanisms of action of this compound, including anti-inflammatory and immunomodulatory effects observed at lower concentrations, suggest potential applications beyond bronchodilation. patsnap.commdpi.comnih.gov Research could explore its efficacy in other inflammatory conditions or diseases where modulating PDE activity, adenosine receptors, or HDAC activity could be therapeutically beneficial. For example, theophylline has shown anti-inflammatory effects in asthma and COPD at lower concentrations than those needed for bronchodilation. mdpi.comnih.gov Further research into these lower-dose effects could uncover potential in treating other inflammatory or immune-mediated conditions. Emerging research areas for theophylline, the active component of this compound, include its potential in combination therapies. vulcanchem.com
Development of Advanced Drug Delivery Systems with Tailored Pharmacokinetic Profiles
The development of advanced drug delivery systems aims to improve therapeutic outcomes by providing targeted and controlled release of medications, overcoming limitations of traditional administration methods such as poor solubility or short half-life. slideshare.netjptcp.com For this compound, developing novel delivery systems could help optimize its pharmacokinetic profile, potentially leading to more consistent therapeutic levels, reduced dosing frequency, or targeted delivery to specific tissues. Research in this area could involve exploring microparticle or nanoparticle formulations, liposomes, or other advanced carriers that can modify the release rate or target the lungs or other relevant sites more effectively. jptcp.commdpi.com Such systems could potentially enhance efficacy while minimizing systemic exposure and associated side effects. nih.gov
Refinement of Therapeutic Drug Monitoring Strategies through Computational Modeling and Artificial Intelligence
Q & A
Basic: What are the standard analytical methods for determining Oxtriphylline purity, and how are they validated?
Methodological Answer:
The United States Pharmacopeia (USP) outlines protocols for this compound purity assessment using high-performance liquid chromatography (HPLC) and dissolution testing . Validation requires specificity, linearity, accuracy, precision, and robustness evaluations. For example, system suitability tests (e.g., tailing factor <2.0) ensure column efficiency, while spike-and-recovery studies (90–110% recovery) confirm accuracy .
Advanced: How can Quality by Design (QbD) principles optimize HPLC methods for this compound stability testing?
Methodological Answer:
QbD involves defining a "Design Space" through multivariate experiments. In a recent study, flow rate (0.8–1.2 mL/min) and column temperature (25–40°C) were optimized using response surface methodology (RSM). Contour plots revealed minimal tailing at 1.0 mL/min and 30°C, validated via a three-dimensional Monte Carlo simulation . Include robustness testing (±10% mobile phase pH) to ensure method resilience under regulatory guidelines.
Basic: What spectroscopic techniques confirm this compound’s structural identity, and what data interpretations are critical?
Methodological Answer:
Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=N stretches at 1650–1600 cm⁻¹), while nuclear magnetic resonance (NMR) resolves proton environments (e.g., methylxanthine protons at δ 3.3–3.5 ppm). Cross-validate with mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]⁺ at m/z 283) .
Advanced: What strategies resolve contradictions in pharmacokinetic data from this compound bioavailability studies?
Methodological Answer:
Contradictions may arise from variable dissolution profiles or excipient interactions. Conduct a meta-analysis stratified by formulation type (tablet vs. oral solution) and use ANOVA to identify confounding factors (e.g., gastric pH). Validate findings via in vitro-in vivo correlation (IVIVC) models with compartmental pharmacokinetic simulations .
Basic: How to ensure reproducibility in synthesizing this compound intermediates?
Methodological Answer:
Document reaction parameters (e.g., temperature, catalyst loading) and characterize intermediates via melting point analysis and thin-layer chromatography (TLC). For example, intermediate A (melting point 145–147°C) should match literature values, with TLC Rf = 0.45 under ethyl acetate:hexane (3:7) .
Advanced: How do excipient interactions affect this compound’s stability, and what experimental designs assess these effects?
Methodological Answer:
Use a factorial design to test excipients (e.g., lactose, magnesium stearate) under accelerated stability conditions (40°C/75% RH). Monitor degradation via HPLC peak area reduction. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while differential scanning calorimetry (DSC) detects incompatibilities (e.g., endothermic shifts) .
Basic: What are the critical parameters in validating a dissolution test for this compound tablets?
Methodological Answer:
Follow USP apparatus II (paddle method) at 50 rpm with 900 mL pH 6.8 buffer. Validate sink conditions (dose/solubility ratio <3) and ensure >85% release within 45 minutes. Include f2 similarity testing for comparative profiles against reference batches .
Advanced: How to design a stability-indicating method differentiating this compound from degradation products under stress conditions?
Methodological Answer:
Perform forced degradation (acid/base hydrolysis, oxidation, photolysis) and optimize chromatographic separation using a C18 column with 0.1% trifluoroacetic acid in acetonitrile:water (30:70). Validate specificity via mass balance (>98%) and peak purity index (>990) .
Basic: What ethical considerations are required for clinical trials involving this compound?
Methodological Answer:
Obtain informed consent with clear risk-benefit disclosures. Adhere to Declaration of Helsinki principles: exclude vulnerable populations (e.g., pregnant individuals) unless justified, and ensure Institutional Review Board (IRB) approval for dosing protocols .
Advanced: What computational models predict this compound’s physicochemical properties, and how are they validated?
Methodological Answer:
Use density functional theory (DFT) to calculate logP (predicted 1.2 vs. experimental 1.1) and molecular dynamics simulations for solubility profiles. Validate with experimental shake-flask assays and correlate with Hansen solubility parameters .
Key Methodological Themes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
